molecular formula C11H15N3O2 B1339289 1-(3-Methyl-4-nitrophenyl)piperazine CAS No. 192441-84-2

1-(3-Methyl-4-nitrophenyl)piperazine

Cat. No.: B1339289
CAS No.: 192441-84-2
M. Wt: 221.26 g/mol
InChI Key: GVXFGLBTILOVGB-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-nitrophenyl)piperazine (CAS 192441-84-2) is a high-purity nitrophenylpiperazine derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol, this compound serves as a valuable chemical scaffold . Recent scientific investigations have highlighted the potential of nitrophenylpiperazine derivatives as novel tyrosinase inhibitors, which are being explored for applications in managing skin pigmentation disorders and other fields . The piperazine ring in such structures provides an optimal balance of flexibility and rigidity, aiding in the proper orientation of the molecule for interaction with biological targets . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area .

Properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXFGLBTILOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571203
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
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Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192441-84-2
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192441-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methyl-4-nitrophenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine: Properties, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and marketed drugs.[1][2] Its unique topology allows for versatile interactions with biological targets, and its two nitrogen atoms provide handles for synthetic modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet important, derivative: This compound .

This molecule incorporates three key functional motifs: the basic piperazine ring, an electron-withdrawing nitro group, and a methyl substituent on the aromatic ring. The electronic properties conferred by the nitro group, particularly its position para to the piperazine substituent, are critical to the molecule's reactivity and synthetic utility. While this specific compound is not as extensively documented in public literature as some of its isomers, its chemical behavior, properties, and synthetic pathways can be thoroughly understood through the fundamental principles of organic chemistry and by logical extension from closely related analogues. This whitepaper serves as a technical resource for researchers and drug development professionals, providing a detailed examination of its chemical properties, a robust protocol for its synthesis, insights into its reactivity, and a discussion of its potential in pharmaceutical research.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, formulation, and safety assessments.

Core Compound Identifiers

While a specific CAS Number for this compound is not prominently listed in major chemical databases, its identity is unequivocally defined by its structure. From this, we can determine its exact molecular formula and mass, which are crucial for analytical characterization.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₅N₃O₂Calculated
Molecular Weight 221.26 g/mol Calculated
Appearance Expected to be a yellow to orange solidAnalogy to isomers[3]
Structural Features and Predicted Properties

The molecule's reactivity and physical properties are a direct consequence of its architecture:

  • Piperazine Moiety: This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4. The secondary amine at position 4 (N-H) is a key functional handle. It is nucleophilic and basic, making it a prime site for further synthetic elaboration such as alkylation or acylation.

  • Aromatic Ring: The phenyl ring is substituted with two groups that dictate its electronic character.

  • Nitro Group (-NO₂): Located at the C4 position, this is a powerful electron-withdrawing group. Its position para to the piperazine nitrogen significantly influences the molecule's synthesis and reactivity, a concept explored in Section 3.

  • Methyl Group (-CH₃): Located at the C3 position, this small alkyl group provides steric bulk and has a mild electron-donating effect, which can subtly modulate the electronic properties of the aromatic ring.

Based on related structures like 1-methyl-4-(4-nitrophenyl)piperazine, which has a melting point of 109-111°C, it is logical to predict that this compound is a crystalline solid at room temperature.[3] Its solubility is expected to be low in water but good in polar organic solvents such as DMSO, DMF, and chlorinated solvents.

Synthesis Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially scalable method for preparing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is well-established for the synthesis of N-arylpiperazines.[4][5] The strategy involves the reaction of an activated aryl halide or sulfonate with piperazine.

Proposed Synthetic Pathway

The synthesis hinges on the reaction between piperazine and an appropriately substituted nitrobenzene precursor. The ideal starting material is 1-fluoro-2-methyl-4-nitrobenzene , as the fluorine atom is an excellent leaving group in SₙAr reactions, often providing higher yields and milder reaction conditions compared to its chloro-analogue.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine Reaction SₙAr Reaction Piperazine->Reaction ArylHalide 1-Fluoro-2-methyl-4-nitrobenzene ArylHalide->Reaction Target This compound Reaction->Target Workup & Purification Byproduct HF (neutralized by base) Reaction->Byproduct

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard procedures for reaction monitoring, workup, and purification.

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.5 eq).

    • Causality: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of the undesired bis-arylated byproduct. K₂CO₃ acts as a base to neutralize the HF formed during the reaction.

  • Solvent Addition & Heating: Add anhydrous DMF to the flask to create a solution with a concentration of ~0.5 M with respect to the aryl fluoride. Stir the mixture at 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-12 hours).

  • Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will often precipitate or can be extracted. Extract the aqueous phase three times with ethyl acetate.

    • Trustworthiness: The aqueous wash removes the DMF solvent and inorganic salts. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the product from tailing on the acidic silica. The pure fractions are combined and concentrated to yield this compound.

Chemical Reactivity and Mechanistic Insights

The SₙAr reaction proceeds via a well-understood, two-step addition-elimination mechanism. The stability of the key intermediate, the Meisenheimer complex, is paramount to the reaction's success.

G cluster_mechanism SₙAr Mechanism A Aryl Fluoride + Piperazine B Meisenheimer Complex (Resonance Stabilized Anion) A->B Step 1: Addition (Rate-Determining) C Product + F⁻ B->C Step 2: Elimination

The nitro group at the para position is essential because it delocalizes the negative charge of the anionic Meisenheimer complex through resonance, significantly stabilizing it and lowering the activation energy of the rate-determining addition step.[5][7] The methyl group at the meta position does not participate directly in this resonance stabilization but can influence reaction rates through minor steric and electronic effects.

Beyond its synthesis, the reactivity of this compound is dominated by two sites:

  • Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative (4-amino-3-methylphenyl)piperazine) using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reagents like SnCl₂ or Fe/HCl. This transformation provides a valuable intermediate for building more complex molecules, particularly in the synthesis of kinase inhibitors.

  • Secondary Amine Functionalization: The N-H of the piperazine ring is a versatile handle for introducing a wide range of substituents, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Predicted Spectral Characteristics

For a compound to be used with confidence, its structure must be confirmed analytically. While an experimental spectrum is not available, the key features of its ¹H NMR spectrum can be reliably predicted.

  • Aromatic Protons (3H): Three protons on the phenyl ring would appear in the aromatic region (~7.0-8.0 ppm). They would exhibit a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to their coupling with each other. The proton ortho to the nitro group would be the most downfield.

  • Piperazine Protons (8H): The eight protons on the piperazine ring would likely appear as two distinct multiplets or broad singlets. The four protons adjacent to the aromatic ring (~3.2-3.4 ppm) would be deshielded compared to the four protons adjacent to the N-H group (~3.0-3.2 ppm).

  • Amine Proton (1H): A broad singlet for the N-H proton, typically around 1.5-3.0 ppm, which is exchangeable with D₂O.

  • Methyl Protons (3H): A sharp singlet for the aryl-CH₃ group, expected around 2.2-2.4 ppm.

Applications in Research and Drug Development

This compound is best viewed as a strategic building block for the synthesis of high-value pharmaceutical targets. The nitrophenylpiperazine motif is present in molecules investigated for a range of therapeutic areas.

  • Oncology: The (4-amino-3-methylphenyl)piperazine core, obtained after nitro reduction, is a key fragment in the design of certain kinase inhibitors. For example, related diaminopyrimidine compounds have been prepared as inhibitors of mutant EGFR tyrosine kinases for the treatment of non-small-cell lung cancer.[8]

  • Neuroscience: Phenylpiperazines are a classic scaffold for developing agents that target central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. The related compound para-nitrophenylpiperazine (lacking the methyl group) has been identified as a selective serotonin releasing agent.[9]

  • Antifungal Agents: The broader phenylpiperazine scaffold is a key component of potent antifungal drugs like itraconazole.[2][10]

The utility of this compound lies in its ability to serve as a versatile intermediate. The two reactive handles—the secondary amine and the nitro group—allow for its sequential or orthogonal functionalization to build complex molecular architectures tailored for specific biological targets.

Safety and Handling

As a professional-grade chemical, this compound requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Toxicological Profile: While specific toxicity data for this compound is not available, aromatic nitro compounds should be treated as potentially toxic. Piperazine derivatives can be skin and respiratory irritants. Avoid all direct contact, inhalation, and ingestion.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit specialized, chemical entity for researchers in drug discovery and chemical synthesis. While direct experimental data is sparse, a robust understanding of its properties, reactivity, and synthesis can be achieved by applying foundational principles of organic chemistry. Its preparation via Nucleophilic Aromatic Substitution is straightforward and efficient, and its dual functional handles make it an adaptable building block for creating sophisticated molecules. This guide provides the necessary technical framework for scientists to synthesize, characterize, and strategically deploy this compound in their research and development programs.

References

  • Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. [Link]

  • ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine - Physico-chemical Properties. [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. [Link]

  • Chemsrc. CAS#:1059705-52-0 | 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

  • IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • RSC Publishing. Nucleophilic aromatic substitution of the nitro-group. [Link]

  • ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

  • Wikipedia. para-Nitrophenylpiperazine. [Link]

  • Appchem. 1-Methyl-4-(4-nitrophenyl)piperazine | 16155-03-6. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • NIH. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

Sources

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This guide provides a comprehensive technical overview of 1-(3-Methyl-4-nitrophenyl)piperazine, a substituted nitrophenylpiperazine derivative. While this specific molecule is not extensively cataloged with a unique CAS number, its structural motifs are of significant interest in medicinal chemistry and drug discovery. Nitrophenylpiperazine cores are integral to a range of biologically active compounds, exhibiting diverse pharmacological properties.[1] This document details a robust synthetic route to this novel compound, outlines methods for its thorough characterization, and discusses its potential applications based on the established activities of analogous structures.

The strategic placement of a methyl group ortho to the piperazine linkage and a nitro group para to it on the phenyl ring is anticipated to modulate the compound's electronic and steric properties. This can influence its binding affinity to biological targets and its metabolic stability, making it a valuable candidate for screening libraries and further functionalization in drug development programs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel piperazine derivatives.

Chemical and Physical Properties

Below is a table summarizing the predicted and known properties of the key starting material and the target compound.

Property1-Chloro-2-methyl-4-nitrobenzeneThis compound (Predicted)
CAS Number 13290-74-9[2][3]Not Assigned
Molecular Formula C₇H₆ClNO₂[2][3]C₁₁H₁₅N₃O₂
Molecular Weight 171.58 g/mol [2][3]221.26 g/mol
Appearance Transparent to pale yellow crystalline solid[3][4]Expected to be a yellow to orange solid
Melting Point 42.5 - 48 °C[3][4]N/A
Boiling Point 249 - 252 °C[3][4]N/A
Solubility Insoluble in water, soluble in organic solvents[4]Expected to be soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[5] In this proposed synthesis, the chlorine atom of 1-chloro-2-methyl-4-nitrobenzene is displaced by the secondary amine of piperazine.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Chloro-2-methyl-4-nitrobenzene (CAS: 13290-74-9) F Nucleophilic Aromatic Substitution (SNAr) A->F B Piperazine B->F C Solvent: (e.g., DMF, DMSO, or Acetonitrile) C->F D Base: (e.g., K₂CO₃, Na₂CO₃, or Et₃N) D->F E Temperature: (e.g., 80-120 °C) E->F G Work-up & Purification (Aqueous wash, Extraction, Chromatography) F->G H This compound (Final Product) G->H

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene (1.0 eq)

  • Piperazine (2.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq), piperazine (2.0 eq), and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Mass Spectrometry (MS)
  • Mass spectrometry will be used to determine the molecular weight of the compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • HPLC is a valuable tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts. For quantitative analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection if the compound's intrinsic chromophore is not sufficient for the desired sensitivity.[6]

Potential Applications and Research Directions

The nitrophenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

G cluster_potential Potential Research Areas A This compound B Anticancer Agents A->B Structural similarities to EGFR tyrosine kinase inhibitors C Antimicrobial Agents A->C Piperazine derivatives with known antimicrobial activity D CNS Disorders A->D Piperazine core is common in antipsychotics and antidepressants E Tyrosinase Inhibitors A->E Nitrophenylpiperazines have shown promise as tyrosinase inhibitors

Caption: Potential therapeutic areas for this compound derivatives.

  • Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents.[1] The nitrophenylpiperazine moiety can be a key pharmacophore in inhibitors of various kinases involved in cancer progression.

  • Antimicrobial Properties: The piperazine ring is a common feature in compounds with antibacterial and antifungal properties.[1] The synthesized compound could be screened against a panel of pathogenic microbes.

  • Central Nervous System (CNS) Applications: The piperazine scaffold is present in numerous drugs targeting CNS disorders, including antipsychotics and antidepressants.[1][7]

  • Tyrosinase Inhibition: Recent studies have highlighted nitrophenylpiperazine derivatives as promising tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders and in the food industry.[8][9][10]

Safety and Handling

Precursor Safety: The starting material, 1-chloro-2-methyl-4-nitrobenzene, is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[12] Work should be conducted in a well-ventilated fume hood.

General Handling: Standard laboratory safety practices should be followed throughout the synthesis and handling of this compound. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. By leveraging established methodologies in organic synthesis and analytical chemistry, researchers can confidently produce and validate this novel compound. Its structural features suggest a high potential for biological activity, making it a valuable addition to compound libraries for drug discovery and a starting point for the development of new therapeutic agents.

References

  • LookChem. 1-Chloro-4-methyl-2-nitrobenzene CAS:89-60-1. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

  • ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 1-Chloro-2-(chloromethyl)-4-nitrobenzene. [Link]

  • NIST. Benzene, 1-chloro-4-methyl-2-nitro-. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

  • Sharma, R., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Nudelman, N. S., et al. (1998). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Simpson, J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Cakmak, K. C., et al. (2022). Synthesis of compounds starting from 4-nitrophenyl piperazine. ResearchGate. [Link]

  • Simpson, J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Al-Zahrani, J. S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core molecular properties, outline a representative synthetic pathway with detailed protocols, discuss methods for its characterization, and explore its applications as a versatile building block in drug discovery.

This compound, identified by CAS Number 16154-61-3, is a substituted nitrophenylpiperazine derivative.[1][2] The structure incorporates three key features that define its chemical behavior and potential for biological activity: a piperazine ring, a nitro-aromatic system, and a methyl substituent. The piperazine moiety is a common pharmacophore known to improve solubility and oral bioavailability, while the nitrophenyl group is a versatile chemical handle for further synthetic transformations and can participate in crucial binding interactions.[3]

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 16154-61-3[1][2]
Canonical SMILES CN1CCN(CC1)c1ccc(c(c1)C)[O-][1]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of arylpiperazines like this compound is most commonly achieved via nucleophilic aromatic substitution (SₙAr). This strategy is effective because the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles like the secondary amine of a piperazine derivative.

Synthetic Principle: Nucleophilic Aromatic Substitution (SₙAr)

The reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile. In this case, 1-methylpiperazine acts as the nucleophile, and a suitable precursor like 4-chloro-2-methyl-1-nitrobenzene serves as the electrophilic aryl halide. The reaction is typically facilitated by a non-nucleophilic base to neutralize the generated acid (HCl) and is often conducted in a polar aprotic solvent at elevated temperatures.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on established methods for synthesizing related nitrophenylpiperazine compounds.[4] Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Materials:

  • 4-Chloro-2-methyl-1-nitrobenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5-3.0 eq) and anhydrous DMF to create a stirrable suspension.

  • Nucleophile Addition: Add 1-methylpiperazine (1.1-1.2 eq) to the mixture dropwise at room temperature. The slight excess of the amine helps drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

workflow cluster_reactants Reactants & Setup cluster_process Process cluster_purification Purification & Analysis A 4-Chloro-2-methyl- 1-nitrobenzene D Combine in Flask under N₂ A->D B 1-Methylpiperazine B->D C K₂CO₃ in DMF C->D E Heat (80-100 °C) Monitor by TLC/HPLC D->E F Aqueous Workup (Precipitation) E->F G Filter & Dry Crude Product F->G H Recrystallization or Column Chromatography G->H I Final Product: This compound H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific experimental data for this compound is not widely published, its expected spectroscopic profile can be accurately predicted based on its structure and data from closely related analogues.[4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for each type of proton.

    • Aromatic Protons: Three protons on the nitrophenyl ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region (δ 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group.

    • Piperazine Protons: The eight protons on the piperazine ring will likely appear as two multiplets in the δ 2.5-3.5 ppm range. The four protons adjacent to the aromatic ring will be more deshielded than the four protons adjacent to the N-methyl group.

    • Methyl Protons: Two sharp singlets are expected: one for the phenyl-methyl group (δ ~2.3-2.6 ppm) and one for the N-methyl group (δ ~2.2-2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The carbon attached to the nitro group will be the most downfield aromatic signal, while the N-methyl carbon will be the most upfield signal.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 235 or 236, respectively, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of major functional groups:

    • N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Applications in Research and Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs for diverse therapeutic areas, including antipsychotics, antihistamines, and antibiotics.[3] Nitrophenylpiperazine derivatives serve as critical intermediates in the synthesis of these complex active pharmaceutical ingredients (APIs).[6]

  • Versatile Chemical Intermediate: The nitro group can be readily reduced to an aniline, which is a key precursor for forming amides, ureas, sulfonamides, and other functional groups, enabling the rapid generation of diverse chemical libraries for screening.[6]

  • Pharmacophore for CNS Disorders: The arylpiperazine motif is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.

  • Antifungal and Antimicrobial Agents: Phenylpiperazine derivatives are integral components of certain antifungal drugs, such as itraconazole.[3][7] The scaffold allows for the precise spatial orientation of other functional groups necessary for binding to fungal enzymes.

  • Tyrosinase Inhibitors: Recent studies have explored nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting applications in treating hyperpigmentation disorders.[8]

Safety, Handling, and Storage

Based on safety data for structurally similar nitrophenylpiperazine and piperazine compounds, this compound should be handled with appropriate care in a laboratory setting.[9][10][11]

  • Hazard Summary: Expected to be an irritant to the eyes, skin, and respiratory system.[9][11] Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat are mandatory.[10][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[13]

Conclusion

This compound is a valuable chemical entity for professionals in drug discovery and chemical synthesis. Its defined molecular structure, accessible synthetic routes, and versatile functional groups make it an important building block for developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. Available from: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. Available from: [Link]

  • Chemsrc. 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine | CAS#:1059705-52-0. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Available from: [Link]

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  • International Union of Crystallography. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

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  • International Union of Crystallography. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

  • SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]

  • NIST WebBook. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

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1-(3-Methyl-4-nitrophenyl)piperazine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(3-Methyl-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of this compound, covering its precise chemical identity, a validated synthesis protocol, methods for structural confirmation, and its strategic importance as a building block in contemporary pharmaceutical research.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is foundational to all subsequent research and development. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) standards.

IUPAC Name: this compound

This name precisely describes the molecular architecture:

  • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

  • 1-(...) : Indicates that a substituent is attached to the nitrogen atom at position 1 of the piperazine ring.

  • ...phenyl): The substituent is a phenyl (benzene) ring.

  • 3-Methyl-4-nitro...: The phenyl ring itself is substituted with a methyl group (-CH₃) at position 3 and a nitro group (-NO₂) at position 4.

Structural Representation:

Chemical Structure of this compound

Key Identifiers:

  • CAS Number: 16154-61-3[1][2]

  • Molecular Formula: C₁₂H₁₇N₃O₂[2]

  • Molecular Weight: 235.28 g/mol [2]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₇N₃O₂[2]
Molecular Weight 235.28 g/mol [2]
CAS Number 16154-61-3[1][2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
SMILES CN1CCN(CC1)c1ccc(c(c1)C)[O-][2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring. The nitro group activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

The chosen precursors are 1-methylpiperazine, which acts as the nucleophile, and an appropriately substituted halobenzene, such as 4-fluoro-2-methyl-1-nitrobenzene. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Synthesis Workflow Diagram

G Reactant1 1-Methylpiperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 4-Fluoro-2-methyl-1-nitrobenzene Reactant2->Reaction Conditions Reagents: K₂CO₃ or DIPEA Solvent: DMF or DMSO Temperature: 80-120 °C Atmosphere: N₂ Conditions->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with 75 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.

Structural Characterization

Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the final compound. A combination of spectroscopic techniques is employed for this purpose. While experimental data for this specific molecule is not widely published, the expected spectral features can be reliably predicted based on its structure and data from close analogs.[3][4]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). A doublet for the proton ortho to the nitro group, a doublet for the proton ortho to the piperazine, and a doublet of doublets for the proton between the methyl and piperazine groups. Piperazine Protons: Two broad multiplets (~2.6 ppm and ~3.3 ppm) corresponding to the four axial and four equatorial protons of the piperazine ring. Methyl Protons: A singlet at ~2.4 ppm (phenyl-CH₃) and another singlet at ~2.3 ppm (N-CH₃).
¹³C NMR Signals for six unique aromatic carbons, with the carbon bearing the nitro group being the most downfield (~150-155 ppm). Signals for the piperazine ring carbons (~45-55 ppm) and the two methyl group carbons (~15-20 ppm).
FT-IR Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and aliphatic amine functionalities. Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 236.28.

Applications in Drug Discovery and Medicinal Chemistry

The nitrophenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds across various therapeutic areas.[5][6] this compound serves as a versatile intermediate for the synthesis of more complex drug candidates.

  • Kinase Inhibitor Synthesis: Phenylpiperazine derivatives are core components of many small-molecule kinase inhibitors used in oncology. The piperazine moiety often serves as a linker that projects other pharmacophoric elements into the ATP-binding pocket of the target kinase. This specific compound has been used as a reagent in the preparation of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).[7]

  • Synthetic Handle for Further Functionalization: The nitro group is a valuable synthetic handle. It can be readily reduced to an aniline (-NH₂) group under standard conditions (e.g., H₂, Pd/C; or SnCl₂). This resulting amine provides a reactive site for further elaboration, such as amide bond formation, sulfonamide synthesis, or urea formation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • CNS-Active Agents: The piperazine ring is a common feature in agents targeting the central nervous system (CNS), including antipsychotics and antidepressants. The physicochemical properties imparted by the piperazine ring can improve aqueous solubility and allow for salt formation, which are desirable attributes for drug candidates.[8]

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of dust and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a well-defined chemical intermediate with significant value in the field of drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its potential for diverse chemical modifications, makes it a strategic building block for accessing novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for scientists leveraging this scaffold to develop next-generation therapeutics.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. para-Nitrophenylpiperazine. Available from: [Link]

  • ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Available from: [Link]

  • NIST WebBook. 1-(4-Nitrophenyl)piperazine. National Institute of Standards and Technology. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

  • PubChemLite. 1-[(3-nitrophenyl)methyl]-4-phenylpiperazine (C17H19N3O2). Available from: [Link]

  • International Union of Crystallography. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

  • SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]

  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]

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  • BMC Chemistry. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available from: [Link]

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Spectroscopic data for 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Methyl-4-nitrophenyl)piperazine

Authored by a Senior Application Scientist

Foreword: The comprehensive spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides irrefutable evidence of molecular structure, purity, and stability, forming the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide focuses on this compound, a compound of interest as a potential synthetic intermediate in medicinal chemistry.

While direct, published experimental spectra for this specific molecule are not widely available in public-domain databases, this document leverages a predictive and comparative approach. By synthesizing empirical data from closely related structural analogs and applying first-principles of spectroscopic theory, we can construct a highly accurate and reliable predicted spectroscopic profile. This methodology mirrors the deductive reasoning employed by analytical scientists when encountering a novel compound, transforming a data gap into an opportunity for expert analysis.

Molecular Structure and Key Features

This compound possesses a disubstituted nitroaromatic ring linked to a piperazine moiety. The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂). This substitution pattern is critical as it dictates the chemical environment of each atom and, consequently, its signature in various spectroscopic analyses.

M_H [M+H]⁺ m/z 222.12 F1 Fragment A m/z 179.11 Loss of C₂H₅N M_H->F1 - 43.04 Da F2 Fragment B m/z 151.08 Loss of NO₂ M_H->F2 - 46.01 Da F3 Fragment C m/z 135.08 Piperazine-Aryl Cation M_H->F3 - C₃H₇N₂O₂

Caption: Predicted ESI-MS fragmentation pathway.

  • Fragment A (m/z 179.11): Loss of an ethylamine fragment from the piperazine ring.

  • Fragment B (m/z 151.08): Loss of the nitro group (NO₂) from the aromatic ring.

  • Fragment C (m/z 135.08): Cleavage within the piperazine ring can lead to a stable cation containing the substituted aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 (broad)N-H StretchSecondary Amine (Piperazine)
3100 - 3000C-H StretchAromatic
2950 - 2800C-H StretchAliphatic (Piperazine & Methyl)
1610, 1580, 1480C=C StretchAromatic Ring
1520 - 1490 (strong)N-O Asymmetric StretchNitro Group
1350 - 1320 (strong)N-O Symmetric StretchNitro Group
1250 - 1180C-N StretchAryl-Amine
850 - 800C-H Bend (out-of-plane)Substituted Aromatic

The two strong absorption bands for the nitro group are highly characteristic and would be a key diagnostic feature in the IR spectrum. [1][2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily related to conjugated systems and chromophores.

  • Chromophore: The primary chromophore is the nitrophenyl moiety.

  • Predicted λ_max: A strong absorption band (π → π* transition) is expected in the range of 270-320 nm . The exact position will be influenced by the combined electronic effects of the methyl and piperazine substituents on the nitroaromatic system. The presence of the electron-donating groups may cause a slight red shift (bathochromic shift) compared to nitrobenzene itself.

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized analytical procedures must be followed.

General Analytical Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Solid, >98% Purity) Solubilize_NMR Dissolve ~5-10 mg in 0.7 mL CDCl₃ or DMSO-d₆ Sample->Solubilize_NMR Solubilize_MS Prepare 1 mg/mL stock in MeOH Dilute to ~1-10 µg/mL Sample->Solubilize_MS Solubilize_UV Prepare 1 mg/mL stock in EtOH Dilute to ~10 µg/mL Sample->Solubilize_UV Prep_IR Prepare KBr pellet or use ATR accessory Sample->Prep_IR Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC on 400-600 MHz Spectrometer Solubilize_NMR->Acq_NMR Acq_MS Infuse into ESI-MS Acquire full scan (m/z 50-500) and MS/MS of parent ion Solubilize_MS->Acq_MS Acq_UV Scan from 200-600 nm using Spectrophotometer Solubilize_UV->Acq_UV Acq_IR Acquire spectrum (4000-400 cm⁻¹) on FTIR Spectrometer Prep_IR->Acq_IR Proc Process, Integrate, and Interpret Spectra Compare with Predictions Acq_NMR->Proc Acq_MS->Proc Acq_UV->Proc Acq_IR->Proc

Caption: Standard workflow for spectroscopic analysis.

  • NMR Spectroscopy Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire a ¹H spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • If necessary, perform 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Mass Spectrometry (ESI) Protocol:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • IR Spectroscopy (ATR) Protocol:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background scan.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By leveraging established principles of spectroscopy and comparative data from structural analogs, we have constructed a robust analytical framework for this molecule. The predicted chemical shifts, mass-to-charge ratios, and vibrational frequencies detailed herein provide a reliable benchmark for researchers. Experimental verification using the standardized protocols described is the final, essential step to confirm this structural hypothesis and will empower the confident use of this compound in further research and development endeavors.

References

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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Methyl-4-nitrophenyl)piperazine, a notable compound in the landscape of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies for its characterization, offering both theoretical grounding and practical, field-proven insights.

Molecular Identity and Physicochemical Profile

This compound is a substituted piperazine derivative. The presence of the nitrophenyl group, a well-known chromophore, and the piperazine moiety, a common pharmacophore, makes this compound and its isomers significant in synthetic chemistry.

Structural and Physical Properties

While specific experimental data on the physical appearance of this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on its chemical structure and data from its close isomers. The related compound, 1-methyl-4-(4-nitrophenyl)piperazine, is described as an orange to red solid. The nitroaromatic system is responsible for this coloration. Therefore, it is scientifically reasonable to predict that this compound presents as a yellow to orange solid at standard temperature and pressure.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 16154-61-3[1][2]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1][3]
Predicted Appearance Yellow to Orange SolidInferred
Purity (Typical) ≥95%[4]
InChI Key YVVZWEJZESFFDB-UHFFFAOYSA-N[4]
Molecular Structure Diagram

The structural formula of this compound is crucial for understanding its chemical reactivity and steric properties.

Caption: 2D structure of this compound.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The logical flow of analysis ensures that each piece of data corroborates the others, providing a self-validating system of characterization.

Caption: Standard workflow for the characterization of a synthetic compound.

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would be required.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the four methylene groups of the piperazine ring, and the N-methyl group. The splitting patterns and chemical shifts of the aromatic protons would be key to confirming the 1,3,4-substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the correct number of unique carbon environments.

Mass spectrometry is used to determine the molecular weight and can provide fragmentation data that supports the proposed structure. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For a related isomer, 1-methyl-4-(4-nitrophenyl)piperazine, the calculated m/z for [M+H]⁺ is 222.1, with a found value of 221.4, which is consistent with its structure. A similar result would be expected for the target compound, adjusted for its different molecular formula.

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic peaks would include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2800-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-N stretching: ~1200-1350 cm⁻¹

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard for determining the purity of a compound. A successful separation would show a major peak corresponding to the product, and the area of this peak relative to the total peak area would determine the purity, which is typically expected to be ≥95% for research-grade chemicals.[4]

Experimental Protocols

The following are standardized protocols for the characterization of a novel batch of this compound.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Protocol: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm its m/z matches the calculated value for C₁₂H₁₇N₃O₂.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be established based on data for structurally similar nitrophenylpiperazine compounds.[5][6][7]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of interest whose complete physicochemical profile relies on a systematic and multi-faceted analytical approach. While its exact physical appearance is not explicitly detailed in the literature, a scientifically-backed inference points towards a colored solid. The definitive characterization of this, and any synthetic compound, rests on the rigorous application of spectroscopic and chromatographic techniques as outlined in this guide. Adherence to these methodologies ensures the integrity of research and development activities, providing the trustworthiness and accuracy required in the scientific field.

References

  • Appchem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB418791 | CAS 16154-61-3. Retrieved from [Link]

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A Technical Guide to the Research Potential of 1-(3-Methyl-4-nitrophenyl)piperazine: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The arylpiperazine moiety is a quintessential example, forming the core of numerous approved drugs for neurological disorders.[1][2] Its unique combination of a basic piperazine nitrogen and a variable aromatic ring allows for fine-tuning of pharmacological properties. This guide focuses on a specific, yet underexplored, derivative: 1-(3-Methyl-4-nitrophenyl)piperazine .

The introduction of a nitroaromatic group, particularly in conjunction with a methyl substituent, imparts distinct electronic and steric properties that suggest a fascinating divergence from traditional CNS-focused arylpiperazines. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the hypothesized biological activities of this compound and providing robust, actionable experimental workflows to investigate its potential in two key areas: Neuropharmacology and Oncology/Antimicrobial Chemotherapy . We will explore the causality behind these hypotheses, grounded in the established pharmacology of its constituent chemical motifs.

Section 1: Physicochemical Profile and Synthesis Strategy

Before delving into biological applications, a foundational understanding of the molecule's properties and a reliable synthetic route are paramount.

Molecular Characteristics
PropertyValueSource/Method
CAS Number 16154-61-3Chemical Abstract Service[3]
Molecular Formula C₁₁H₁₅N₃O₂PubChem CID 2825198
Molecular Weight 221.26 g/mol PubChem CID 2825198
Predicted LogP 1.7PubChem CID 2825198
Structure
Chemical structure of this compoundSource: PubChem
Rationale for Synthesis: A Tale of Two Methods

The synthesis of 1-arylpiperazines can be approached via several established methods. The choice of method depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We propose two primary, well-validated routes.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and classical approach. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.[4]

  • Causality: The nitro group, positioned para to the leaving group (a halogen), powerfully delocalizes the negative charge of the intermediate Meisenheimer complex, dramatically lowering the activation energy for the substitution reaction.[4] The ortho-methyl group provides a minor steric hindrance but does not significantly impede the reaction.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a more modern and often milder alternative, particularly for less activated aryl halides.[5][6]

  • Causality: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and reductive elimination to form the C-N bond.[5] It offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[7][8]

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes a robust, scalable synthesis of the title compound.

Objective: To synthesize this compound from 4-chloro-2-methyl-1-nitrobenzene and piperazine.

Materials:

  • 4-Chloro-2-methyl-1-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq), piperazine (2.0 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of ~0.5 M with respect to the starting aryl halide.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a solid.

Section 2: Hypothesized Biological Targets & Research Applications

The unique hybrid structure of this compound suggests two distinct and compelling avenues for research.

Application I: Modulator of Serotonergic & Dopaminergic Systems

The arylpiperazine scaffold is a well-established pharmacophore for G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors.[1][9][10] Drugs like aripiprazole and buspirone highlight the therapeutic success of targeting these systems with arylpiperazine derivatives.[9][11]

  • Scientific Rationale: The nitrogen atom of the piperazine ring is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these monoamine receptors. The aromatic ring engages in hydrophobic and aromatic interactions within the binding pocket. Variations on this ring, such as the 3-methyl-4-nitrophenyl group, can modulate receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).[11][12] Therefore, this compound is a prime candidate for screening as a novel CNS-active agent.

Application II: Hypoxia-Activated Prodrug or Antimicrobial Agent

The 4-nitrophenyl moiety is a classic "bioreductive" trigger.[13][14] In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic microbial infections, the nitro group can be enzymatically reduced by nitroreductases.[15][16]

  • Scientific Rationale: This reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which are highly cytotoxic.[17][18][19] This principle is the foundation for hypoxia-activated prodrugs (HAPs) in cancer therapy, which selectively target tumor cells while sparing healthy, well-oxygenated tissues.[13][15][20] Similarly, this mechanism is exploited by nitroaromatic antimicrobial drugs like metronidazole to kill anaerobic bacteria and parasites.[17][18][21] The presence of the 4-nitro group makes this compound a strong candidate for investigation in these contexts.

Section 3: Proposed Experimental Workflows for Target Validation

To translate these hypotheses into actionable research, we propose the following detailed workflows.

Workflow 1: CNS Receptor Profiling

This workflow outlines the initial screening process to determine the compound's affinity for key serotonin and dopamine receptors.

CNS_Workflow cluster_0 Phase 1: Primary Binding Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Secondary Assays Compound Test Compound (10 µM) Panel Receptor Panel Screen (e.g., 5-HT1A, 5-HT2A, D2) Compound->Panel Incubate with radioligand Analysis Calculate % Inhibition Panel->Analysis Decision Inhibition > 50%? Analysis->Decision DoseResponse IC50 Determination (Dose-Response Curve) Decision->DoseResponse Yes NoHit No Significant Hit Decision->NoHit No FunctionalAssay Functional Assay (e.g., cAMP, Ca2+ flux) DoseResponse->FunctionalAssay Determine Ki Lead Lead Candidate FunctionalAssay->Lead Confirm Agonism/ Antagonism

Caption: Workflow for CNS receptor screening and validation.

Detailed Protocol: Radioligand Binding Assay (General)

  • Preparation: Prepare cell membrane homogenates expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and the test compound (this compound) at a screening concentration of 10 µM.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to control wells. If inhibition is >50%, proceed to generate a full dose-response curve to determine the IC₅₀ and subsequently the binding affinity (Ki).

Workflow 2: Evaluation of Hypoxia-Selective Cytotoxicity

This workflow is designed to test the hypothesis that the compound acts as a hypoxia-activated prodrug.

Hypoxia_Workflow cluster_0 Experimental Setup cluster_1 Treatment & Assay cluster_2 Data Analysis & Outcome start Cancer Cell Line (e.g., HT-29) Normoxia Normoxic Conditions (21% O2) start->Normoxia Hypoxia Hypoxic Conditions (<1% O2) start->Hypoxia DoseNorm Treat with Compound (Dose Range) Normoxia->DoseNorm DoseHyp Treat with Compound (Dose Range) Hypoxia->DoseHyp AssayNorm Cell Viability Assay (e.g., MTT, 72h) DoseNorm->AssayNorm AssayHyp Cell Viability Assay (e.g., MTT, 72h) DoseHyp->AssayHyp IC50Norm Calculate IC50 (Normoxia) AssayNorm->IC50Norm IC50Hyp Calculate IC50 (Hypoxia) AssayHyp->IC50Hyp HCR Calculate Hypoxia Cytotoxicity Ratio (HCR) [IC50(N) / IC50(H)] IC50Norm->HCR IC50Hyp->HCR Result HCR > 2? HCR->Result Hit Potential HAP Lead Result->Hit Yes NoHit Not Hypoxia-Selective Result->NoHit No

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HT-29 colorectal adenocarcinoma) into two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Establish Conditions: Place one plate in a standard cell culture incubator (normoxia: 21% O₂, 5% CO₂). Place the second plate in a hypoxic chamber or incubator (hypoxia: <1% O₂, 5% CO₂). Allow cells to acclimate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells in both the normoxic and hypoxic plates. Include vehicle-only controls.

  • Incubation: Incubate both plates for 72 hours under their respective atmospheric conditions.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Analysis: Normalize the absorbance data to the vehicle control to determine the percent cell viability. Plot viability versus log[concentration] and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. Calculate the Hypoxia Cytotoxicity Ratio (HCR) as IC₅₀(Normoxia) / IC₅₀(Hypoxia). An HCR significantly greater than 1 (typically >2) indicates hypoxia-selective activity.

Section 4: Future Directions and Lead Optimization

The results from these initial workflows will dictate the future research trajectory for this compound.

Caption: Logical progression from initial screening to lead optimization.

  • If CNS Activity is Confirmed: A structure-activity relationship (SAR) campaign would be initiated. Modifications could include altering the substituents on the phenyl ring to improve potency and selectivity, or replacing the piperazine moiety with other diamines to explore different spatial arrangements.

  • If Hypoxia-Selective Activity is Confirmed: The molecule would be treated as a "trigger" fragment. The next logical step is to attach a known cytotoxic "warhead" (e.g., a DNA alkylator) to the second nitrogen of the piperazine ring. This would create a true hypoxia-activated prodrug, where the nitroaromatic portion ensures selective activation and the warhead executes cell killing.

Conclusion

This compound is more than just another arylpiperazine derivative. It represents a fascinating chemical crossroads, embodying the potential for both CNS modulation and bioreductive therapy. Its dual-motif structure provides a rich platform for hypothesis-driven research in neuropharmacology, oncology, and infectious disease. The experimental frameworks provided in this guide offer a clear, logical, and technically sound path for academic and industrial researchers to unlock the therapeutic potential of this promising compound.

References

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-69. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

  • Leone, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals (Basel), 15(2), 209. [Link]

  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1334-1353. [Link]

  • Al-Majedy, Y. K., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(2), 102519. [Link]

  • Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

  • Guedes, R. C., et al. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. Molecular Omics, 20, 1-12. [Link]

  • Trawiński, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3459. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Al-Malki, J., & Al-Thabaiti, S. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983. [Link]

  • Mishra, V., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • de Souza, M. V. N. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16869–16878. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

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An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Drug Discovery

In the landscape of medicinal chemistry, the term "building block" often belies the profound impact of a molecule's architecture on the final therapeutic agent. These foundational scaffolds are not mere passive components; they are the very bedrock upon which biological activity, pharmacokinetic properties, and ultimately, clinical success are built. 1-(3-Methyl-4-nitrophenyl)piperazine is a prime exemplar of such a critical entity. Its unique confluence of a reactive piperazine ring, a modifiable nitro group, and a strategically positioned methyl group provides a rich tapestry of synthetic possibilities. This guide aims to move beyond a cursory overview, offering instead a deep, field-proven perspective on the practical synthesis, reactivity, and strategic application of this versatile intermediate for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

At its heart, this compound is a disubstituted piperazine. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known for improving the aqueous solubility and oral bioavailability of drug candidates.[1] The two opposing nitrogen atoms within this six-membered ring provide a combination of structural rigidity and opportunities for hydrogen bond interactions, which are crucial for target affinity and specificity.[1]

The true synthetic utility of this molecule, however, lies in the interplay of its substituents:

  • The 4-Nitrophenyl Group: The electron-withdrawing nitro group is not merely a placeholder. Its primary role is as a masked aniline. Through straightforward reduction, it is converted into a highly versatile amino group, opening the door to a vast array of subsequent chemical transformations, including amide and sulfonamide formation, urea synthesis, and participation in cross-coupling reactions.

  • The Piperazine Moiety: The secondary amine on the piperazine ring is a nucleophilic handle, readily available for alkylation, acylation, and other modifications to build out the molecular structure and explore the chemical space around the core scaffold.

  • The 3-Methyl Group: This seemingly simple methyl group serves a crucial steric and electronic role. It can influence the conformation of the phenyl ring and modulate the electronic properties of the nitro group, which can, in turn, affect the reactivity and biological activity of its derivatives.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C12H17N3O2[2]
Molecular Weight 235.28 g/mol [2]
CAS Number 16154-61-3[2][3]
Appearance Solid[4]
Melting Point 109-111°C[4]
Boiling Point 369.5±37.0 °C (Predicted)[4]
Density 1.198±0.06 g/cm3 (Predicted)[4]

Synthesis of the Core Scaffold: A Practical Approach

The most common and industrially scalable method for the synthesis of this compound and its analogues is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophilic amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Fluoro-3-methyl-4-nitrobenzene P Nucleophilic Aromatic Substitution (SNAr) Room Temperature, 2h A->P B 1-Methylpiperazine B->P C Base (e.g., K2CO3) C->P D Solvent (e.g., DMF) D->P Z This compound P->Z

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of an SNAr reaction for the synthesis of the title compound.

Materials:

  • 1-Fluoro-4-nitro-3-methylbenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Cold Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-fluoro-4-nitro-3-methylbenzene (1 equivalent) in DMF, add 1-methylpiperazine (1 equivalent) and K2CO3 (3 equivalents).[5]

  • Stir the reaction mixture at room temperature for approximately 2 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.[5]

  • A solid precipitate of this compound will form.

  • Collect the solid by filtration and wash with water.

  • Dry the solid product in an oven at a suitable temperature (e.g., 80°C) for 2 hours to yield the final product.[5]

Self-Validation: The purity of the product can be confirmed by measuring its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected 1H NMR spectrum would show characteristic signals for the aromatic protons, the piperazine protons, and the methyl group protons.[5]

Key Transformations and Reactivity

The synthetic power of this compound lies in its capacity for selective transformations at its key functional groups.

G cluster_nitro Nitro Group Reduction cluster_piperazine Piperazine N-Functionalization A This compound B Reduction (e.g., H2/Pd-C, Fe/HCl) A->B Transformation 1 D N-Alkylation / N-Acylation (e.g., R-X, RCOCl) A->D Transformation 2 C 1-(4-Amino-3-methylphenyl)piperazine B->C E N-Substituted Derivatives D->E

Caption: Key reactive pathways of this compound.

A. Reduction of the Nitro Group

This is arguably the most critical transformation of this building block. The reduction of the nitro group to an aniline is a high-yielding and clean reaction, typically achieved through catalytic hydrogenation (e.g., H2 over Pd/C) or using reducing metals in acidic media (e.g., Fe/HCl or SnCl2/HCl). The resulting aniline is a versatile intermediate for a wide range of subsequent reactions.

B. N-Functionalization of the Piperazine Ring

The secondary amine of the piperazine ring is a potent nucleophile. This allows for a variety of functionalization reactions, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce various alkyl or substituted alkyl groups.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperazines.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a recurring motif in a variety of biologically active compounds, spanning multiple therapeutic areas. Its derivatives have shown promise as inhibitors of various enzymes and receptors.

Case Study 1: Tyrosinase Inhibitors

Recent studies have explored nitrophenylpiperazine derivatives as potential tyrosinase inhibitors for applications in treating hyperpigmentation disorders.[6] In this context, the nitrophenylpiperazine core serves as a key pharmacophore that can be elaborated with various substituents to optimize binding to the tyrosinase active site. For example, derivatives with an indole moiety attached to the piperazine nitrogen have shown significant inhibitory effects.[6]

Case Study 2: EGFR Tyrosine Kinase Inhibitors

1-Methyl-4-(4-nitrophenyl)piperazine, a close analogue, has been utilized as a reagent in the preparation of diaminopyrimidines as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[7] These inhibitors are being investigated for the treatment of non-small-cell lung cancer.[7] This highlights the utility of the nitrophenylpiperazine scaffold in oncology drug discovery.

Summary of Applications
Target ClassTherapeutic AreaRole of the Building BlockRepresentative Compounds
TyrosinaseDermatologyCore scaffold for inhibitor designNitrophenylpiperazine derivatives with aryl substitutions[6]
EGFR Tyrosine KinaseOncologyKey intermediate for inhibitor synthesisDiaminopyrimidine derivatives[7]
Various ReceptorsCNS DisordersVersatile precursor for complex agents1-(3-Nitrophenyl)piperazine derivatives[8]

Advanced Experimental Protocols

Protocol 1: Reduction of this compound to 1-(4-Amino-3-methylphenyl)piperazine

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Sodium Bicarbonate (NaHCO3) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5 equivalents) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of NaHCO3 until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aniline product.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Amide Coupling of 1-(4-Amino-3-methylphenyl)piperazine with an Acyl Chloride

Materials:

  • 1-(4-Amino-3-methylphenyl)piperazine

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated NaHCO3 solution

  • Brine

Procedure:

  • Dissolve 1-(4-Amino-3-methylphenyl)piperazine (1 equivalent) in DCM in a round-bottom flask.

  • Add a base such as triethylamine (1.2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed handles for diversification—the reducible nitro group and the nucleophilic piperazine nitrogen—allow for the rapid and efficient generation of compound libraries with a high degree of structural diversity. The inherent properties of the piperazine ring often bestow favorable pharmacokinetic characteristics upon the final molecules.[1]

The future for this building block and its derivatives remains bright. As our understanding of complex biological targets deepens, the need for versatile and reliable scaffolds will only increase. The continued exploration of new reaction methodologies will undoubtedly unlock even more synthetic possibilities for this compound, solidifying its place as a cornerstone in the synthesis of novel therapeutics.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available from: [Link]

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 38. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and technically detailed guide for the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine, a key intermediate in pharmaceutical and materials science research. The protocol is built upon the principles of nucleophilic aromatic substitution (SNAr), offering researchers a robust and reproducible methodology. This guide emphasizes the causality behind experimental choices, incorporates rigorous safety protocols, and is grounded in authoritative scientific literature to ensure reliability and success.

Introduction and Scientific Context

This compound is a substituted arylpiperazine. The arylpiperazine moiety is a significant pharmacophore found in a wide array of biologically active compounds, demonstrating efficacy in therapeutic areas such as neuropsychiatry, oncology, and infectious diseases[1]. The specific substitution pattern of a methyl group ortho to the piperazine and a nitro group para to it makes this molecule a versatile building block for further chemical elaboration.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, 4-chloro-2-methyl-1-nitrobenzene. The presence of the strongly electron-withdrawing nitro group is critical; it activates the aromatic ring towards nucleophilic attack, enabling the displacement of the chloro leaving group by piperazine[2][3][4]. This application note provides a step-by-step protocol, explains the mechanistic underpinnings, and outlines the necessary safety precautions for successfully synthesizing this important chemical intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction. Unlike electrophilic substitutions common to benzene rings, this reaction is facilitated by electron-withdrawing groups that can stabilize a negative charge.

The process occurs in two main steps:

  • Nucleophilic Addition: The nucleophile, in this case, a nitrogen atom from piperazine, attacks the carbon atom bearing the leaving group (chlorine). This initial attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[4].

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

The nitro group plays a crucial role by delocalizing the negative charge of the Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the leaving group. This stabilization lowers the activation energy of the reaction, allowing it to proceed under accessible laboratory conditions[2][4].

Caption: Figure 1: S-N-Ar Reaction Mechanism

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
4-Chloro-2-methyl-1-nitrobenzene171.5889-60-1Starting material. Toxic.
Piperazine (anhydrous)86.14110-85-0Nucleophile. Corrosive.[5]
Potassium Carbonate (K₂CO₃)138.21584-08-7Base. Anhydrous grade.
Dimethylformamide (DMF)73.0968-12-2Solvent. Anhydrous grade.
Ethyl Acetate (EtOAc)88.11141-78-6Extraction solvent.
Deionized Water18.027732-18-5For work-up.
Brine (Saturated NaCl)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reactant Stoichiometry
ReactantM.W.MolesEquivalentsAmount
4-Chloro-2-methyl-1-nitrobenzene171.580.0501.08.58 g
Piperazine86.140.1252.510.77 g
Potassium Carbonate138.210.1002.013.82 g
Dimethylformamide (DMF)---100 mL
  • Rationale for Equivalents:

    • Piperazine (2.5 eq): A significant excess is used. One equivalent acts as the nucleophile, while a second equivalent can act as the base to neutralize the HCl byproduct. The further excess helps to drive the reaction to completion.

    • Potassium Carbonate (2.0 eq): An inorganic base is included to ensure the reaction medium remains basic, neutralizing the HCl formed and keeping the piperazine nucleophile deprotonated and active.

Step-by-Step Synthesis Procedure

Workflow start Start: Assemble Dry Glassware (N₂ Atmosphere) charge Charge Flask: 1. DMF (100 mL) 2. Piperazine (10.77 g) 3. K₂CO₃ (13.82 g) start->charge add_substrate Add 4-Chloro-2-methyl-1-nitrobenzene (8.58 g) charge->add_substrate react Heat to 90-100 °C Stir for 8-12 hours add_substrate->react monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor workup Cool to RT Pour into Ice Water (400 mL) monitor->workup Reaction Complete extract Extract with Ethyl Acetate (3 x 100 mL) workup->extract wash Wash Organic Layer: 1. Water (2 x 100 mL) 2. Brine (1 x 100 mL) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Filter and Concentrate (Rotary Evaporator) dry->evaporate purify Purify Crude Solid (Recrystallization from Ethanol/Water) evaporate->purify end End: Isolate and Dry Pure Product purify->end

Sources

Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Arylpiperazines represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The title compound, this compound, is a valuable intermediate used in the synthesis of more complex pharmaceutical agents. Its structure, featuring a substituted nitrophenyl group attached to a piperazine ring, makes it a versatile precursor for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in various coupling reactions.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is exceptionally well-suited for this target due to the electronic properties of the starting material. The presence of a strongly electron-withdrawing nitro group in the para-position to the leaving group (a halide) significantly activates the aromatic ring towards nucleophilic attack, making the reaction efficient and high-yielding under relatively mild conditions.[3] This approach is often more direct and cost-effective than transition-metal-catalyzed methods like the Buchwald-Hartwig amination, which, while powerful, are not necessary given the high intrinsic reactivity of the substrate.[4][5]

The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, providing researchers with the rationale behind key experimental choices to ensure reproducibility and scalability.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SNAr mechanism. Piperazine acts as the nucleophile, attacking the carbon atom bearing the leaving group on the 4-halo-2-methyl-1-nitrobenzene ring. This reaction is facilitated by a base, such as potassium carbonate, in a polar aprotic solvent.

Overall Reaction:

(Self-generated image, not from search results)

Mechanism Insight:

The reaction follows a two-step addition-elimination pathway.[6][7]

  • Nucleophilic Addition: The electron-rich secondary amine of piperazine attacks the electron-deficient aromatic ring at the carbon atom bonded to the halogen (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., F⁻ or Cl⁻), yielding the final product. The choice of a fluoro-substituted arene is often preferred as fluoride is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactants 4-Fluoro-2-methyl-1-nitrobenzene + Piperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-Determining Step) Product This compound + F⁻ Intermediate->Product Elimination (Restores Aromaticity) Experimental_Workflow Overall Experimental Procedure node_setup 1. Reaction Setup node_reaction 2. SₙAr Reaction node_setup->node_reaction Add reagents and heat node_workup 3. Aqueous Work-up & Extraction node_reaction->node_workup Cool and quench node_purify 4. Purification by Recrystallization node_workup->node_purify Isolate crude solid node_characterize 5. Product Characterization node_purify->node_characterize Obtain pure product

Sources

Analytical methods for 1-(3-Methyl-4-nitrophenyl)piperazine detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Analytical Strategies for the Quantification and Characterization of 1-(3-Methyl-4-nitrophenyl)piperazine

Introduction

This compound, hereafter referred to as MNPP, is a substituted nitrophenylpiperazine derivative.[1] Compounds within this chemical class are significant as intermediates in the synthesis of pharmacologically active molecules and as potential impurities in final drug substances. The presence of the nitrophenyl moiety and the piperazine ring imparts specific chemical properties that make MNPP amenable to various analytical techniques.

The development of robust and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Such methods are essential for the quantitative determination of MNPP as a synthetic starting material, for its detection as a process-related impurity, or for its characterization in research and development settings. This document provides a detailed guide to three primary analytical techniques for the detection and quantification of MNPP: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step methodologies.

Physicochemical Properties of MNPP

A fundamental understanding of the analyte's properties is critical for effective method development.

PropertyValue
Chemical Name This compound
CAS Number 16154-61-3[1]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.29 g/mol
Structure A piperazine ring N-substituted with a methyl group and a 3-methyl-4-nitrophenyl group.

The presence of the aromatic nitro group serves as a strong chromophore, making UV-based detection highly effective. The basic nitrogen atoms of the piperazine ring allow for efficient ionization in mass spectrometry, particularly via electrospray ionization (ESI).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC with UV detection is a cornerstone technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. It is exceptionally well-suited for the analysis of MNPP.

Causality and Experimental Choices

The selection of an RP-HPLC method is predicated on the moderately polar nature of MNPP. The nitrophenyl group provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18. The choice of a UV detector is logical due to the strong absorbance conferred by the conjugated π-system of the nitrophenyl ring. An acidic mobile phase modifier, such as formic or phosphoric acid, is often employed to ensure consistent protonation of the piperazine nitrogens, leading to sharp, symmetrical peak shapes and reproducible retention times.[2][3]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System (Pump, Autosampler, Column) Filter->HPLC Inject UV UV/PDA Detector HPLC->UV Data Chromatography Data System UV->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

Caption: Workflow for MNPP analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • MNPP Reference Standard

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid (≥98%)

  • Deionized Water (≥18 MΩ·cm)

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 min, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 340 nm (based on similar nitrophenyl compounds)[4][5]
Run Time 25 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MNPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing MNPP to achieve a final concentration within the calibration range. Dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject the mid-point calibration standard (e.g., 25 µg/mL) six times.

  • The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the MNPP peak should be ≤ 2.0.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of MNPP against the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of MNPP in the sample solution using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.[6][7]

Causality and Experimental Choices

The power of LC-MS/MS lies in its ability to isolate a specific precursor ion and monitor its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity, filtering out noise from matrix components. For MNPP, the piperazine moiety is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the ideal choice.[8] The tandem mass spectrometry setup (e.g., a triple quadrupole) allows for the selection of the protonated molecular ion [M+H]⁺ as the precursor, followed by collision-induced dissociation (CID) to generate stable, high-intensity product ions for monitoring.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing Sample Weigh Sample/ Aliquot Matrix Extract Liquid-Liquid or Solid-Phase Extraction (if required) Sample->Extract Dilute Dilute in Mobile Phase Extract->Dilute LC UPLC/HPLC Separation Dilute->LC Inject ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Det Detector Q3->Det MRM MRM Chromatogram Det->MRM Quant Quantification vs. Internal Standard MRM->Quant

Caption: Workflow for MNPP analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • All reagents from the HPLC method.

  • Isotopically labeled internal standard (IS), if available (e.g., MNPP-d4). If not, a structurally similar compound can be used.

2. LC and MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 5 min, hold for 2 min
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Precursor Ion [M+H]⁺ = m/z 236.1
Product Ions To be determined by infusion. Likely fragments would involve cleavage of the piperazine ring or loss of the nitro group. At least two transitions should be monitored (e.g., one for quantification, one for confirmation).
Collision Energy To be optimized for each transition.

3. Standard and Sample Preparation:

  • Prepare calibration standards and sample solutions as described in the HPLC method, but at much lower concentrations (e.g., 0.1 to 100 ng/mL), depending on sensitivity requirements.

  • Spike all standards and samples with a fixed concentration of the internal standard (e.g., 20 ng/mL) to correct for matrix effects and instrument variability.[8]

4. Data Analysis:

  • Integrate the peak areas for the MNPP and internal standard MRM transitions.

  • Calculate the peak area ratio (MNPP Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of MNPP.

  • Determine the concentration of MNPP in the sample using the regression equation from the curve. The method should be validated for parameters like limit of detection (LOD) and limit of quantification (LOQ).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many piperazine derivatives are suitable for GC-MS analysis, careful evaluation of MNPP's thermal stability is required.[9][10]

Causality and Experimental Choices

This method is chosen for its high chromatographic resolution and the definitive structural information provided by mass spectrometry, particularly with standardized Electron Ionization (EI) libraries. The primary consideration is whether MNPP can be volatilized in the GC inlet without thermal degradation. A lower inlet temperature and a rapid oven ramp can mitigate this risk. The choice of a mid-polarity column (e.g., DB-5MS) is standard for broad-spectrum analysis. EI at 70 eV produces reproducible fragmentation patterns that can be used for identification and quantification.[11] Characteristic fragments would likely arise from alpha-cleavage adjacent to the piperazine nitrogens and cleavage of the aryl-nitrogen bond.[12]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., Methanol, Ethyl Acetate) Sample->Dissolve Deriv Derivatization (Optional, if needed) Dissolve->Deriv GC GC Inlet & Column (Vaporization & Separation) Deriv->GC Inject Transfer Transfer Line GC->Transfer MS MS System (EI Source, Mass Analyzer, Detector) Transfer->MS TIC Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify via Library Search & Fragmentation Spectrum->Identify

Caption: Workflow for MNPP analysis by GC-MS.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

  • MNPP Reference Standard

  • Methanol, GC Grade

  • Ethyl Acetate, GC Grade

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min[9]
Inlet Temperature 250 °C (start lower and increase if needed to avoid degradation)
Injection Mode Splitless (for trace analysis) or Split (10:1)
Oven Program 150 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-400

3. Standard and Sample Preparation:

  • Prepare stock and calibration standards in a volatile solvent like methanol or ethyl acetate.

  • Concentrations will typically be in the range of 1-100 µg/mL.

  • Ensure samples are free of non-volatile matrix components.

4. Data Analysis:

  • Identify the MNPP peak in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for the peak and compare it to the spectrum of the reference standard.

  • For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 235) and 2-3 characteristic fragment ions for improved sensitivity and specificity.

  • Generate a calibration curve by plotting the area of a chosen quantification ion against concentration.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of any of these protocols for routine use, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical determination of this compound can be effectively achieved using several chromatographic techniques. RP-HPLC-UV offers a robust and accessible method for routine quantification and purity checks. For superior sensitivity and selectivity, particularly in complex matrices or for trace-level impurity analysis, LC-MS/MS is the preferred method. GC-MS provides an alternative approach, contingent on the thermal stability of the analyte, and offers excellent structural confirmation through its reproducible fragmentation patterns. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the intended application of the results. Each protocol presented here provides a strong foundation for method development and subsequent validation in a regulated or research environment.

References

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). BMC Chemistry. Retrieved from [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023). Taiwan Food and Drug Administration. Retrieved from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016). SciSpace. Retrieved from [Link]

  • Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Online HPLC monitoring of 1-methylpiperazine and 1-methyl-4-(4-nitrophenyl)piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.). ResearchGate. Retrieved from [Link]

  • Issa, Y. M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Scientia Pharmaceutica, 70(3), 253-269. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]

  • Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. (n.d.). Appchem. Retrieved from [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

HPLC analysis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 1-(3-Methyl-4-nitrophenyl)piperazine

Introduction

This compound (CAS No. 16154-61-3) is a substituted piperazine derivative.[1][2] Piperazine and its derivatives are significant structural motifs found in a wide array of active pharmaceutical ingredients (APIs), acting as crucial intermediates in the synthesis of drugs for various therapeutic areas.[3][4] Given its role as a potential synthetic building block, the purity and quantification of this compound are critical for ensuring the quality and safety of final drug products. The presence of impurities, such as starting materials or by-products from synthesis, must be carefully controlled.[5]

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[6] This application note presents a robust and reliable isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed for accuracy, precision, and efficiency, making it suitable for quality control and research environments.

Method Development Rationale: A Scientist's Perspective

The development of a successful HPLC method is a systematic process that involves a series of logical decisions to achieve the desired analytical outcome.[6][7]

  • Choice of Chromatographic Mode: The structure of this compound, with its aromatic ring and piperazine moiety, confers moderate polarity. This makes it an ideal candidate for Reversed-Phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[6] This mode of separation is driven by hydrophobic interactions and is the most common and versatile method in pharmaceutical analysis.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen as the stationary phase. Its long alkyl chains provide strong hydrophobic retention for a wide range of molecules. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal retention and peak shape.

    • Solvents: A mixture of acetonitrile (ACN) and water was selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

    • pH Control: The piperazine moiety in the analyte is basic. Operating the mobile phase at a controlled, slightly acidic pH (e.g., using a phosphate buffer) ensures that the piperazine nitrogens are consistently protonated. This prevents peak tailing that can occur from interactions between the basic analyte and residual acidic silanols on the silica backbone of the column. An isocratic elution (constant mobile phase composition) was chosen for its simplicity, robustness, and faster re-equilibration times compared to gradient elution.

  • Detection Wavelength (λmax): The presence of the nitrophenyl chromophore in the molecule is expected to result in strong UV absorbance. A diode array detector (DAD) scan would typically be performed to determine the wavelength of maximum absorbance (λmax). For this application, a detection wavelength of 254 nm is selected, a common wavelength for aromatic compounds, ensuring high sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides good efficiency.[5] Maintaining a constant column temperature, for instance at 35°C, ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[8]

Logical Workflow for HPLC Analysis

The following diagram outlines the logical sequence of operations, from initial setup to final data reporting, ensuring a systematic and reproducible analytical process.

G cluster_prep Phase 1: Preparation cluster_system Phase 2: System Readiness cluster_analysis Phase 3: Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) sys_setup HPLC System Setup (Install Column, Set Flow/Temp) prep_mobile->sys_setup prep_std Prepare Standard Solution (Accurate Weighing) sys_suit System Suitability Test (SST) (Inject Standard x5) prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample sys_equil System Equilibration (Stable Baseline) sys_setup->sys_equil sys_equil->sys_suit inject_blank Inject Blank (Diluent) sys_suit->inject_blank If Pass inject_std Inject Standard (Bracketing/Reference) inject_blank->inject_std inject_std->inject_sample data_proc Process Data (Integrate Peaks, Calculate Results) inject_sample->data_proc SST_Logic start Inject Standard x5 check_rsd_area %RSD Area ≤ 2.0%? start->check_rsd_area check_rsd_rt %RSD RT ≤ 2.0%? check_rsd_area->check_rsd_rt Yes fail System FAILED Troubleshoot & Re-run SST check_rsd_area->fail No (Check Injector/Pump) check_tailing Tailing Factor ≤ 2.0? check_rsd_rt->check_tailing Yes check_rsd_rt->fail No (Check Pump/Mobile Phase) check_plates Plates ≥ 2000? check_tailing->check_plates Yes check_tailing->fail No (Check Column/Mobile Phase pH) pass System OK Proceed to Analysis check_plates->pass Yes check_plates->fail No (Check Column Health)

Sources

Mass Spectrometry of 1-(3-Methyl-4-nitrophenyl)piperazine: A Guide to Structural Elucidation and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

1-(3-Methyl-4-nitrophenyl)piperazine is a substituted nitrophenylpiperazine, a class of compounds with significant interest in medicinal chemistry and drug development. As synthetic intermediates and potential pharmacologically active agents, their unambiguous identification and precise quantification are critical. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.

This application note provides a comprehensive guide to the analysis of this compound using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). We will delve into the rationale behind methodological choices, present detailed protocols for sample analysis, and explore the characteristic fragmentation patterns essential for its structural confirmation. The methodologies described herein are designed to be robust and adaptable for both qualitative and quantitative applications in research and development settings.

Compound Profile: this compound

A summary of the key chemical properties is essential for planning any analytical experiment.

PropertyValueSource
Chemical Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 16154-61-3[1]
Monoisotopic Mass 235.1321 DaCalculated
Predicted [M+H]⁺ 236.1399 DaCalculated

Part 1: Foundational Principles and Experimental Design

The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for successful mass spectrometric analysis. For this compound, ESI is the preferred method. The piperazine moiety contains two nitrogen atoms, the one distal to the phenyl ring being a secondary amine, which is basic and readily accepts a proton in an acidic mobile phase. This makes the molecule highly amenable to forming a stable protonated molecule, [M+H]⁺, in positive ion mode ESI.[2][3] This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species in the full scan MS spectrum, which is crucial for determining the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While a full scan MS provides molecular weight, it does not offer definitive structural information. Tandem mass spectrometry (MS/MS) is employed for this purpose. The process involves:

  • Precursor Ion Selection: The [M+H]⁺ ion (m/z 236.14) is isolated from all other ions.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ion to fragment at its weakest bonds.[3]

  • Product Ion Analysis: The resulting fragment ions (product ions) are analyzed to generate a product ion spectrum. This spectrum is a unique fingerprint of the molecule's structure.

The fragmentation patterns of piperazine analogues are well-characterized, typically involving cleavages of the C-N bonds within the piperazine ring and the bond connecting the ring to the phenyl group.[3][4]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to ensure reproducibility and data integrity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in Methanol) B Create Working Solution (e.g., 1 µg/mL in Mobile Phase A) A->B C Inject Sample onto LC System D Acquire Full Scan MS Data (Identify [M+H]⁺) C->D E Perform MS/MS on [M+H]⁺ (Acquire Product Ion Spectrum) D->E F Confirm Molecular Weight E->F G Elucidate Fragmentation Pathway E->G H Develop Quantitative Method (SRM/MRM) G->H

Caption: High-level workflow for the mass spectrometric analysis of this compound.

Part 2: Detailed Analytical Protocols

This section provides step-by-step protocols for the analysis. The parameters provided are a robust starting point and may be optimized for specific instrumentation.

Protocol 2.1: Sample and Standard Preparation

Objective: To prepare solutions of the analyte at a known concentration suitable for LC-MS analysis.

Materials:

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This is your primary stock solution. Store at 4°C when not in use.

  • Working Stock Solution (10 µg/mL): Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask. Dilute to the mark with a 50:50 mixture of methanol and water.

  • Final Working Solution (100 ng/mL): Pipette 1 mL of the working stock solution into a 10 mL volumetric flask. Dilute to the mark with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Transfer to an autosampler vial for analysis.

Protocol 2.2: LC-MS/MS Instrumentation and Method Parameters

Objective: To configure the LC-MS/MS system for the separation and detection of the analyte. The following parameters are suitable for systems like a Q-TOF or a triple quadrupole mass spectrometer.

Table of Recommended Instrument Parameters:

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good reversed-phase retention for the analyte.
Mobile Phase AWater + 0.1% Formic AcidThe acid promotes protonation for positive mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient5% B to 95% B over 8 minEnsures elution of the analyte and cleaning of the column.
Flow Rate0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature40°CImproves peak shape and reproducibility.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry
Ionization ModeESI PositiveThe basic piperazine moiety is readily protonated.[3][5]
Capillary Voltage3.5 kVOptimal for creating a stable electrospray plume.
Source Temperature120°CPrevents thermal degradation of the analyte.
Desolvation Temp.350°CFacilitates efficient solvent evaporation.
Desolvation Gas Flow800 L/hr (Nitrogen)Aids in droplet desolvation.
Cone Gas Flow50 L/hr (Nitrogen)Helps shape the ESI plume.
MS Scan Rangem/z 50 - 500Covers the expected precursor and fragment ions.
MS/MS Collision Energy20-40 eV (Ramped)A ramped energy ensures all major fragments are produced.

Part 3: Results and Data Interpretation

Expected Full Scan Mass Spectrum

In the full scan MS analysis, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Monoisotopic Mass: 235.1321 Da

  • Expected [M+H]⁺ m/z: 236.1399 Da

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high accuracy (typically < 5 ppm), providing strong evidence for the identity of the compound.

Proposed Fragmentation Pathway

The MS/MS spectrum of m/z 236.14 provides the structural fingerprint. The fragmentation is dominated by the cleavage of the piperazine ring system. Based on established fragmentation patterns for phenylpiperazines, the following pathway is proposed.[3][4]

Caption: Proposed CID fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

  • m/z 179.08: This fragment likely arises from the loss of a neutral methyl-aziridine moiety (C₃H₇N) from the protonated piperazine ring, a common fragmentation route.

  • m/z 150.06: This ion corresponds to the protonated 3-methyl-4-nitroaniline fragment, resulting from the cleavage of the bond between the phenyl ring and the piperazine nitrogen.

  • m/z 101.11: This corresponds to the protonated N-methylpiperazine fragment, formed by the same cleavage event as the m/z 150.06 ion.

Application to Quantitative Analysis

For quantification, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is ideal.[5] This involves continuously monitoring specific precursor-to-product ion transitions.

Table of Potential SRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Transition Type
236.14179.08Quantifier
236.14150.06Qualifier

By using a stable isotope-labeled internal standard and monitoring these highly specific transitions, one can achieve excellent sensitivity and accuracy for the quantification of this compound in complex matrices.

References

  • Gergov, M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • ChemBK. (n.d.). 1-methyl-4-(4-nitrophenyl)piperazine. [Link]

  • Appchem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. [Link]

  • SpectraBase. (2024). 1-iso-Propyl-4-(4-nitrophenyl)piperazine. [Link]

  • Sze, Y. L., et al. (1983). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Journal of Pharmaceutical Sciences, 72(9), 1025-9. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

Sources

Using 1-(3-Methyl-4-nitrophenyl)piperazine in medicinal chemistry

This compound is more than a simple chemical; it is a strategic building block for modern medicinal chemistry. Its dual-functional nature allows for rapid library synthesis via N4-derivatization or entry into complex scaffolds, like kinase inhibitors, through nitro group reduction. The protocols and applications detailed herein provide a robust framework for researchers to leverage this scaffold's full potential. Future exploration could extend its use to the development of CNS agents, antifungals, or antimicrobials, where the phenylpiperazine core is a well-established and highly valued pharmacophore. [1][2][8]

References

  • Asadi, M., Fayazi, F., Iraji, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • Brito, M. A., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Application Notes and Protocols: 1-(3-Methyl-4-nitrophenyl)piperazine as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 3-Methyl-4-nitrophenylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold." Its frequent incorporation into clinically successful drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, and to serve as a versatile linker connecting different pharmacophoric elements.[1] The compound 1-(3-methyl-4-nitrophenyl)piperazine emerges as a particularly strategic intermediate, offering a unique combination of structural features and synthetic handles that are highly valuable in the construction of targeted therapeutic agents, especially in the realm of kinase inhibitors.

This intermediate thoughtfully positions a methyl group ortho to a nitro group on the phenyl ring. This arrangement provides steric and electronic modulation that can be crucial for achieving selectivity and potency in drug-target interactions. More importantly, the molecule possesses two primary sites for chemical elaboration: the nitro group, which can be readily reduced to a reactive aniline, and the secondary amine of the piperazine ring, which is amenable to a wide range of functionalization reactions. This dual reactivity allows for the divergent synthesis of extensive chemical libraries, making it an ideal starting point for hit-to-lead and lead optimization campaigns. This guide provides a detailed exploration of the synthesis, characterization, and strategic application of this intermediate, complete with field-proven protocols to empower researchers in their drug discovery endeavors.

Physicochemical and Safety Profile

A comprehensive understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in the laboratory.

Data Summary: Key Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₁₁H₁₅N₃O₂-
Molecular Weight 221.26 g/mol -
Appearance Expected to be a yellow to orange solidBased on analogous compounds like 1-(4-nitrophenyl)piperazine.[2]
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from typical reaction conditions for similar compounds.
CAS Number 148546-97-8ChemicalBook[3]
Safety and Handling Precautions

As with related nitrophenyl and piperazine compounds, this compound should be handled with appropriate care. The following precautions are based on safety data for structurally similar chemicals.[2][4][5]

  • Hazard Statements: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.[6]

Synthesis and Characterization of the Intermediate

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by piperazine.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-arylpiperazines.[7][8]

Reaction Scheme:

Drug_Discovery_Workflow cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Divergent Functionalization cluster_2 Phase 3: Final Candidate Synthesis A This compound (Intermediate) B 4-(Piperazin-1-yl)-2-methylaniline (Key Scaffold) A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Aniline Derivatization (Amide/Urea/Sulfonamide Formation) B->C Site 1 (Aromatic Amine) D Piperazine N-Functionalization (Alkylation/Acylation/Reductive Amination) B->D Site 2 (Piperazine NH) E Drug Candidate Library C->E D->E

Sources

Biological screening of 1-(3-Methyl-4-nitrophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the biological screening of 1-(3-Methyl-4-nitrophenyl)piperazine derivatives.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, including agents for antipsychotic, antihistamine, antianginal, and anticancer applications.[1] The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling fine-tuning of physicochemical properties and biological activities. Minor structural modifications can lead to significant changes in the pharmacological profile of the resulting compounds.[1]

The this compound core combines the versatile piperazine nucleus with a substituted nitrophenyl group. This specific arrangement presents a unique electronic and steric profile, making its derivatives compelling candidates for biological screening. Published research on related nitrophenylpiperazine and piperazine derivatives has revealed significant potential in several therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition.[2][3][4][5] Therefore, a systematic biological evaluation of new derivatives from this class is a critical step in identifying novel lead compounds for drug discovery.

This guide provides detailed application notes and validated protocols for the initial biological screening of this compound derivatives, focusing on three key areas: in vitro cytotoxicity against cancer cell lines, antimicrobial susceptibility, and acetylcholinesterase enzyme inhibition.

Section 1: In Vitro Cytotoxicity Screening (Anticancer Potential)

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the derivatives against various human cancer cell lines. The MTT assay is a robust, quantitative, and widely used colorimetric method for this purpose.[6]

Principle of the MTT Assay

The assay's mechanism is based on the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7][8] This conversion only occurs in metabolically active, viable cells.[7] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified by measuring the absorbance with a spectrophotometer.[7][8] A decrease in signal compared to untreated control cells indicates a reduction in cell viability, or cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung, HT29 - colon, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (test compounds)

  • Positive control (e.g., Doxorubicin)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[8]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a cell suspension at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test derivative in DMSO.

    • Create a series of working solutions by serially diluting the stock solution in a serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective working solutions (including vehicle control [medium with DMSO] and positive control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

Data Analysis and Presentation
  • Calculate Percentage Viability:

    • Correct the absorbance readings by subtracting the average absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀ Value:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: Example Data Summary for Cytotoxicity Screening

Compound IDCell LineIC₅₀ (µM)
Derivative 1A54915.2
Derivative 2A54928.7
DoxorubicinA5490.8
Derivative 1MCF-79.8
Derivative 2MCF-745.1
DoxorubicinMCF-70.5
MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Seed Seed Cells in 96-Well Plate Incubate24h Incubate 24h (Cell Adhesion) Seed->Incubate24h Treat Add Compound Dilutions to Cells Incubate24h->Treat PrepCmpd Prepare Compound Serial Dilutions PrepCmpd->Treat Incubate48h Incubate 48-72h (Exposure) Treat->Incubate48h AddMTT Add MTT Reagent (0.5 mg/mL) Incubate48h->AddMTT Incubate4h Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Remove Medium & Add DMSO Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate % Viability & IC50 Value

Caption: Workflow for the MTT-based cytotoxicity assay.

Section 2: Antimicrobial Susceptibility Testing

The widespread issue of microbial resistance necessitates the discovery of new antimicrobial agents.[2] Piperazine derivatives have frequently shown promising antibacterial and antifungal activities.[10][11][12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[13][14]

Principle of Broth Microdilution

This method establishes the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[14][15] It involves challenging a standardized microbial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14] The MBC or MFC, the lowest concentration that kills 99.9% of the initial inoculum, is then determined by sub-culturing from the clear wells of the MIC test onto agar plates.[15]

Protocol 2.1: Antibacterial Screening (MIC & MBC)

Materials and Reagents:

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922).[15]

  • Cation-Adjusted Mueller-Hinton Broth (MHB).[15]

  • Mueller-Hinton Agar (MHA).

  • Test compounds and standard antibiotics (e.g., Gentamicin, Ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.[15]

  • Sterile saline (0.85% NaCl).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working solution of the test compound in MHB (e.g., if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of this 2x working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (50 µL MHB, no compound). Well 12 serves as the sterility control (100 µL MHB, no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination:

    • From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL.

Protocol 2.2: Antifungal Screening (MIC & MFC)

This protocol is adapted for yeasts (e.g., Candida albicans) based on CLSI document M27.[16]

  • Medium: Use RPMI-1640 medium buffered with MOPS.

  • Inoculum: Prepare the yeast inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

  • Incubation: Incubate at 35°C for 24-48 hours.

  • MIC Endpoint: For azoles, the MIC is defined as the lowest concentration causing a ≥50% decrease in growth (turbidity) compared to the growth control. For other agents, it may be complete inhibition.[17]

  • MFC Determination: Follow the same principle as the MBC, sub-culturing onto an appropriate agar like Sabouraud Dextrose Agar.

Data Presentation for Antimicrobial Screening

Table 2: Example Data Summary for Antimicrobial Susceptibility

Compound IDOrganismMIC (µg/mL)MBC/MFC (µg/mL)
Derivative 1S. aureus1632
Derivative 2S. aureus32>128
GentamicinS. aureus12
Derivative 1E. coli64128
Derivative 2E. coli128>128
GentamicinE. coli24
Derivative 1C. albicans832
FluconazoleC. albicans216
MIC/MBC Workflow Diagram

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of Compound in Broth PrepPlate->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate ReadMIC Visually Read MIC (Lowest Clear Well) Incubate->ReadMIC Subculture Subculture from Clear Wells onto Agar Plate ReadMIC->Subculture ResultMIC MIC Value ReadMIC->ResultMIC IncubateAgar Incubate Agar Plate 18-24h at 37°C Subculture->IncubateAgar ReadMBC Read MBC (Lowest Concentration with No Growth) IncubateAgar->ReadMBC ResultMBC MBC Value ReadMBC->ResultMBC

Caption: Workflow for MIC and MBC determination via broth microdilution.

Section 3: Enzyme Inhibition Screening (Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[18] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[18][19] Many nitrogen-containing heterocyclic compounds, including piperazine derivatives, are explored as potential AChE inhibitors.[20] The Ellman's assay is a simple and reliable spectrophotometric method for screening AChE inhibitors.[18]

Principle of the Ellman's Assay

The assay measures AChE activity colorimetrically. The enzyme hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine.[18][21] This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[18] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[18][22] The presence of an inhibitor reduces this rate.

Experimental Protocol: AChE Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil or Galantamine)

  • Sterile 96-well flat-bottom plates

Step-by-Step Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

    • ATChI Solution: Prepare a 10 mM stock solution of ATChI in deionized water. Prepare this solution fresh daily.

    • Compound Dilutions: Prepare serial dilutions of the test compounds in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Test Wells: Add 25 µL of phosphate buffer, 25 µL of the compound dilution, 50 µL of DTNB solution, and 25 µL of AChE solution.

    • Positive Control (100% Activity): Add 50 µL of phosphate buffer (with DMSO), 50 µL of DTNB solution, and 25 µL of AChE solution.

    • Blank: Add 75 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE solution (no substrate).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 75 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[18]

Data Analysis and Presentation
  • Calculate Reaction Rate (V):

    • For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      • Where V_control is the rate of the positive control (100% activity) and V_inhibitor is the rate in the presence of the test compound.

  • Determine IC₅₀ Value:

    • Plot the percentage inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Table 3: Example Data Summary for AChE Inhibition

Compound IDAChE IC₅₀ (µM)
Derivative 15.6
Derivative 212.3
Donepezil0.02
AChE Inhibition Assay Workflow Diagram

AChE_Workflow cluster_prep Phase 1: Plate Setup cluster_reaction Phase 2: Reaction & Measurement AddBuffer Add Buffer & Compound Dilutions AddDTNB Add DTNB Solution AddBuffer->AddDTNB AddEnzyme Add AChE Enzyme AddDTNB->AddEnzyme PreIncubate Pre-incubate 15 min AddEnzyme->PreIncubate AddSubstrate Initiate Reaction with ATChI Substrate PreIncubate->AddSubstrate KineticRead Measure Absorbance at 412 nm (Kinetic Mode, 10-15 min) AddSubstrate->KineticRead Data_Analysis Data_Analysis KineticRead->Data_Analysis Calculate Rate (ΔAbs/min) % Inhibition & IC50

Caption: Workflow for the Ellman's-based AChE inhibition assay.

References

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2479. Available at: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2023). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Semis, R., & Anaissie, E. (2007). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Infectious Disease Clinics of North America, 21(4), 861-876. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 22(10), 1735. Available at: [Link]

  • Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(2), 87. Available at: [Link]

  • Pierce, C. G., & Gnat, S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00159-19. Available at: [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. Available at: [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. Available at: [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 4-nitrophenyl piperazine. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(13), 3916-3918. Available at: [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]

  • Ayurveda Journals. (2023). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 15(7), 781-793. Available at: [Link]

  • Janzen, W. P. (2014). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 1177, 1-13. Available at: [Link]

  • Ghasemi, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-14. Available at: [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Frontiers in Chemistry, 10, 1003630. Available at: [Link]

  • Molecules. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Molbase. (n.d.). Compound N-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine. Retrieved from [https://www.molbase.com/en/name-n257b4257e(25284-methylphenyl2529methyl257dpiperazin-1-yl257d-1-25283-nitrophenyl2529methanimine.html]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methyl-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key intermediate.

Introduction

This compound is a substituted nitrophenylpiperazine derivative. The presence of a polar nitro group, a basic piperazine ring, and an aromatic system gives this molecule a unique set of physicochemical properties that can present challenges during purification. Common impurities often include unreacted starting materials, regioisomers (such as 1-(4-methyl-3-nitrophenyl)piperazine), and byproducts from side reactions. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product has a low melting point and appears discolored (dark orange/brown). What are the likely impurities and how do I begin purification?

Answer:

A low or broad melting point and significant discoloration are classic indicators of impurities. Given a typical synthesis via nucleophilic aromatic substitution (e.g., reacting 3-methyl-4-nitro-halobenzene with piperazine), the primary impurities are likely:

  • Unreacted Starting Materials: Residual 1-piperazine or the substituted halobenzene.

  • Positional Isomers: If the starting nitrotoluene was not isomerically pure, you might have contamination from other isomers.

  • Side-Reaction Products: Over-alkylation or side reactions involving the nitro group.

  • Residual Solvents and Base: Such as DMF, DMSO, or inorganic bases like K₂CO₃.[1]

Initial Assessment and Cleanup Strategy:

Your first step is a simple workup to remove inorganic salts and highly polar solvents.

Protocol: Initial Liquid-Liquid Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Water (to remove solvents like DMF).

    • A dilute aqueous base (e.g., 1M Na₂CO₃ solution) to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to break up emulsions and remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This initial cleanup should yield a solid or oil that is now ready for more rigorous purification. The choice of the next step depends on the nature of the remaining impurities.

Question 2: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very poor. How can I develop a reliable recrystallization protocol?

Answer:

Recrystallization is the most efficient method for purifying crystalline solids on a large scale.[2] The key is finding a solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.

Causality of "Oiling Out": This phenomenon occurs when the melting point of the solid is lower than the boiling point of the chosen solvent. Upon heating, the solid melts before it dissolves, and upon cooling, it separates as a supercooled liquid (oil) rather than forming crystals.

Troubleshooting & Optimization:

  • Single Solvent Screening: Test a range of solvents with varying polarities. Based on the structure (moderately polar), suitable candidates include isopropanol, ethanol, ethyl acetate, and toluene.

  • Solvent System Development: If a single solvent is not effective, a two-solvent system is often ideal. This involves dissolving the compound in a "good" solvent (high solubility) and then adding a "poor" solvent (low solubility) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

Recommended Solvent Systems for Screening:

System #"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale & Comments
1EthanolWaterA classic choice for moderately polar compounds. Add water slowly to the hot ethanolic solution.
2Ethyl AcetateHexanes / HeptaneExcellent for removing non-polar impurities.[3]
3TolueneHexanes / HeptaneGood for less polar compounds, may help exclude more polar impurities.
4AcetoneWaterThe polarity difference provides a good gradient for crystallization.

Step-by-Step Recrystallization Protocol:

  • Place the crude, extracted material in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected "good" solvent (or the primary solvent in a single-solvent system).

  • Heat the mixture gently (e.g., on a hotplate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Question 3: My compound is still impure after recrystallization. How can I effectively use column chromatography for purification?

Answer:

Flash column chromatography is a powerful technique for separating compounds with different polarities. For this compound, the basic nitrogen of the piperazine ring can cause tailing on standard silica gel.

Workflow for Chromatographic Purification

cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (e.g., 30% EtOAc/Hexane) Solvent 2. Select Solvent System (Rf ~0.3) TLC->Solvent Slurry 3. Pack Column (Slurry Method) Solvent->Slurry Load 4. Load Sample (Minimal Solvent or Dry Load) Slurry->Load Elute 5. Elute with Mobile Phase Collect 6. Collect Fractions Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Evaporate 9. Evaporate Solvent

Caption: Workflow for Flash Column Chromatography.

Troubleshooting & Optimization:

  • Stationary Phase: Standard silica gel (SiO₂) is a good starting point.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is typically effective.

    • Starting Point: Begin with a 20-30% Ethyl Acetate in Hexanes mixture.

    • Tailing Issue: The basic piperazine moiety can interact strongly with the acidic silica gel, causing the spot to "tail" or streak on a TLC plate. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (NEt₃). This will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

  • Visualization: The nitrophenyl group makes the compound UV-active, so it can be easily visualized on a TLC plate under a UV lamp (254 nm).

Protocol: Flash Column Chromatography

  • Prepare the mobile phase (e.g., 30% EtOAc/Hexane + 1% NEt₃).

  • Pack a glass column with silica gel using the wet slurry method with your mobile phase.

  • Dissolve your impure compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Carefully add the sample to the top of the packed column.

  • Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: My final product is a yellow solid. Is this the expected color? A: Yes, many nitrophenyl compounds are characteristically yellow to orange solids. The color intensity can depend on the crystalline form and purity, but a pale yellow color for the pure compound is expected.[1]

Q: How should I store the purified this compound? A: The compound should be stored in a cool, dry, dark place in a well-sealed container. While generally stable, long-term exposure to light and air can potentially lead to degradation, especially of the nitro group.

Q: What analytical techniques are best to confirm the purity of my final product? A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.[1][4]

  • LC-MS or GC-MS: To confirm the molecular weight and assess purity by checking for trace impurities.[5][6]

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[6]

Q: Can I purify this compound by forming a salt? A: Yes, this is an excellent alternative strategy, particularly if the free base is difficult to crystallize. Since the piperazine moiety is basic, it can be readily protonated to form a salt.

Decision Workflow for Salt Formation

Start Crude Free Base is an Oil or Hard to Purify Dissolve Dissolve in Solvent (e.g., Ethanol, Acetone) Start->Dissolve AddAcid Add Acid Stoichiometrically (e.g., HCl in Ether, Acetic Acid) Dissolve->AddAcid Precipitate Precipitate Salt AddAcid->Precipitate Filter Filter and Wash Salt Precipitate->Filter Regenerate Optional: Regenerate Free Base (Basify with NaOH/Na2CO3 & Extract) Filter->Regenerate

Caption: Decision workflow for purification via salt formation.

This method can be highly effective as the resulting salt often has very different solubility properties and is typically a well-defined crystalline solid. The free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting the pure product with an organic solvent.[7]

References

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.
  • ChemicalBook. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis. Retrieved January 18, 2026.
  • Al-Obaidi, A. M. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
  • Jones, A. H. (1959). Purification of piperazine. U.S. Patent 2,919,275.
  • Etse, A. et al. (2010). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 10(4), 1594-1603. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved January 18, 2026.

Sources

Technical Support Center: 1-(3-Methyl-4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about common impurities in 1-(3-Methyl-4-nitrophenyl)piperazine synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a specific focus on impurity profiling and mitigation. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality, purity, and consistency of your final product.

Frequently Asked Questions (FAQs)

Section 1: The Synthesis and Its Impurities

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-chloro-2-methyl-1-nitrobenzene with 1-methylpiperazine.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), and requires a base to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).[1][2] The electron-withdrawing nitro group (NO₂) is critical as it activates the aromatic ring for nucleophilic attack by the piperazine nitrogen, specifically at the carbon atom bearing the chloro group.[3][4]

cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 4-Chloro-2-methyl-1-nitrobenzene P This compound R1->P R2 1-Methylpiperazine R2->P C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C->P Facilitates

Caption: Core SNAr synthesis scheme.

Q2: What are the most common process-related impurities I should anticipate?

Understanding the potential impurities is the first step toward controlling them. They can be broadly categorized as follows:

  • Unreacted Starting Materials:

    • Impurity A: 4-Chloro-2-methyl-1-nitrobenzene: Incomplete reaction can leave residual starting material.

    • Impurity B: 1-Methylpiperazine: Often used in slight excess, any unreacted amount can remain.[5]

  • Side-Reaction Products:

    • Impurity C: 1,4-bis(3-Methyl-4-nitrophenyl)piperazine: This can form if piperazine (not N-methylpiperazine) is present as an impurity in the starting material, leading to a double substitution.

    • Impurity D: 3-Methyl-4-nitrophenol: Formed by the hydrolysis of the starting material, 4-chloro-2-methyl-1-nitrobenzene, if water is present in the reaction mixture.

    • Impurity E: Positional Isomers: If the 4-chloro-2-methyl-1-nitrobenzene starting material is not pure and contains other isomers (e.g., 2-chloro-3-methyl-1-nitrobenzene), corresponding positional isomers of the final product will be formed.

  • Degradation Products:

    • Impurity F: N-Formylpiperazine derivatives: Solvents like DMF can degrade under basic conditions and heat to produce dimethylamine, which can react with the aryl halide. More commonly, formyl impurities can arise from DMF degradation.

The diagram below illustrates the formation pathways for these key impurities.

SM1 4-Chloro-2-methyl- 1-nitrobenzene Product This compound SM1->Product + Base, Solvent, Heat ImpurityA Impurity A (Unreacted SM1) SM1->ImpurityA Incomplete Reaction ImpurityD Impurity D (3-Methyl-4-nitrophenol) SM1->ImpurityD Hydrolysis ImpurityC Impurity C (Di-substituted) SM1->ImpurityC Side Reaction SM2 1-Methylpiperazine SM2->Product + Base, Solvent, Heat ImpurityB Impurity B (Unreacted SM2) SM2->ImpurityB Incomplete Reaction / Excess Water H₂O (Moisture) Water->ImpurityD Hydrolysis Piperazine Piperazine (Contaminant) Piperazine->ImpurityC Side Reaction Start Crude Product Step1 Dissolve in Minimum Hot Solvent Start->Step1 Step2 Cool Slowly to Crystallize Step1->Step2 Step3 Isolate Crystals (Vacuum Filtration) Step2->Step3 Step4 Wash with Cold Solvent Step3->Step4 MotherLiquor Mother Liquor (Contains Impurities) Step3->MotherLiquor End Pure, Dry Product Step4->End

Sources

Technical Support Center: Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. By understanding the underlying mechanisms, we can proactively mitigate the formation of impurities and optimize reaction outcomes.

The synthesis of this compound is typically achieved through one of two primary pathways: classical Nucleophilic Aromatic Substitution (SNAr) or modern Palladium-catalyzed Buchwald-Hartwig amination. While seemingly straightforward, both methods present unique challenges, primarily centered around the difunctional nature of piperazine and the reactivity of the aryl halide. This document provides in-depth troubleshooting guides, protocols, and mechanistic insights to ensure a successful and reproducible synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes, actionable solutions, and the scientific rationale behind them.

Issue 1: A major, high-molecular-weight byproduct is observed, which is difficult to separate from the desired product.
  • Question: My post-reaction analysis (LC-MS, NMR) shows a significant impurity with a mass corresponding to the addition of two aryl groups to the piperazine. How do I prevent this?

  • Probable Cause: This is the most common side reaction: the formation of the di-substituted byproduct, 1,4-bis(3-methyl-4-nitrophenyl)piperazine . Piperazine has two nucleophilic secondary amine sites (N1 and N4). After the initial successful substitution to form the desired product, the remaining N-H on the piperazine ring can act as a nucleophile and react with a second molecule of the starting material, 1-chloro-3-methyl-4-nitrobenzene.

  • Proposed Solutions & Scientific Rationale:

    • Adjust Stoichiometry: Increase the molar excess of piperazine relative to the aryl halide (e.g., 5-10 equivalents). By Le Châtelier's principle, a high concentration of one reactant (piperazine) will statistically favor the mono-substitution product and reduce the probability of a second substitution event.

    • Slow Addition: Add the aryl halide slowly (e.g., via a syringe pump) to a heated solution of piperazine. This maintains a low concentration of the aryl halide in the reaction mixture at all times, further minimizing the chance of di-substitution.

    • Use a Protecting Group: The most robust solution is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group renders one nitrogen non-nucleophilic. After the coupling reaction, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired product cleanly.

Issue 2: The reaction has a low yield, but TLC/LC-MS analysis shows consumption of the starting aryl halide without significant product formation.
  • Question: My starting material, 1-chloro-3-methyl-4-nitrobenzene, is being consumed, but the yield of the target compound is poor. I see other, more non-polar spots on my TLC plate. What could be happening?

  • Probable Cause: This issue is common in palladium-catalyzed Buchwald-Hartwig reactions and points towards a dehalogenation side reaction. The palladium catalyst can facilitate the reduction of the aryl-chloride bond, replacing it with a hydrogen atom to form 3-methylnitrobenzene. This can be caused by catalyst decomposition or the presence of hydride sources.

  • Proposed Solutions & Scientific Rationale:

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd₂(dba)₃), use a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These are often more stable and lead to more controlled formation of the active catalytic species, reducing side reactions.[1]

    • Ensure Inert Atmosphere: Meticulously degas the solvent and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the phosphine ligands and the palladium catalyst, leading to undesired pathways.

    • Optimize Base and Temperature: Overly harsh conditions (very strong base, excessive temperature) can promote catalyst decomposition and dehalogenation. Screen weaker bases (e.g., Cs₂CO₃ instead of NaOtBu) or attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C).[2]

Issue 3: The SNAr reaction is sluggish or stalls completely.
  • Question: My SNAr reaction between 1-chloro-3-methyl-4-nitrobenzene and piperazine is not proceeding to completion, even after prolonged heating. What factors should I investigate?

  • Probable Cause: The SNAr reaction rate is highly dependent on the electrophilicity of the aromatic ring and the effectiveness of the base. The reaction proceeds via a negatively charged Meisenheimer complex, and its formation and subsequent collapse are critical.[3][4]

    • Insufficient Ring Activation: While the nitro group is a powerful activating group, the methyl group provides slight deactivation through its electron-donating nature.

    • Ineffective Base: The reaction generates HCl, which will protonate the piperazine, rendering it non-nucleophilic. An adequate base is required to scavenge this acid.

  • Proposed Solutions & Scientific Rationale:

    • Change the Leaving Group: If possible, switch the starting material from 1-chloro-3-methyl-4-nitrobenzene to 1-fluoro-3-methyl-4-nitrobenzene . The carbon-fluorine bond is highly polarized, making the ipso-carbon more electrophilic and accelerating the initial nucleophilic attack. In SNAr, the C-F bond cleavage is not rate-determining, so the leaving group ability order is often F > Cl > Br > I.[5]

    • Increase Base Strength/Solubility: A common base like potassium carbonate (K₂CO₃) may have limited solubility in organic solvents like DMF or DMSO. Consider using a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an effective acid scavenger.

    • Increase Temperature: SNAr reactions often require elevated temperatures (100-150 °C) to overcome the activation energy barrier. Ensure your reaction temperature is appropriate for the solvent being used.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better, Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?

    • A1: The choice depends on several factors. A comparative summary is provided below.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower cost. No expensive metal catalyst or ligands required.Higher cost due to the palladium catalyst and specialized phosphine ligands.
Conditions Often requires high temperatures (100-150 °C) and polar aprotic solvents (DMSO, DMF).Can often be run under milder conditions (RT - 100 °C).
Scope More limited. Requires a strongly electron-withdrawing group (like -NO₂) on the aryl ring.Much broader scope. Tolerates a wider range of functional groups and does not require strong electronic activation.[6]
Sensitivity Robust and less sensitive to air and moisture.Highly sensitive to oxygen, which can deactivate the catalyst. Requires inert atmosphere techniques.[7]
Recommendation For large-scale industrial synthesis where cost is a primary driver and the substrate is suitable, SNAr is often preferred.For laboratory-scale synthesis, complex molecules with sensitive functional groups, or when SNAr fails, Buchwald-Hartwig is the more versatile and reliable method.
  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting aryl halide, the product, and the di-substituted byproduct (e.g., 20-50% Ethyl Acetate in Hexanes). The starting material will be the least polar, the desired product will be moderately polar (due to the free N-H), and the di-substituted product will have a polarity similar to or slightly less than the desired product, but should be distinguishable. Staining with potassium permanganate can help visualize all spots. For quantitative analysis, HPLC or LC-MS are ideal.

  • Q3: My product is difficult to purify by column chromatography. What are some alternative methods?

    • A3: The basic piperazine nitrogen offers an excellent handle for purification. An acid-base extraction is highly effective. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The desired product and any unreacted piperazine will be protonated and move into the aqueous layer, while non-basic impurities (like the starting halide and the di-substituted byproduct) will remain in the organic layer. The aqueous layer can then be collected, basified with NaOH or Na₂CO₃ to pH > 10, and the free-based product can be back-extracted into an organic solvent. This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.[8]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • 1-chloro-3-methyl-4-nitrobenzene (1.0 eq)

    • Piperazine (5.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (5.0 eq) and anhydrous DMF.

    • Stir the mixture until the piperazine has fully dissolved.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add 1-chloro-3-methyl-4-nitrobenzene (1.0 eq) to the flask.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Proceed with purification via acid-base extraction or recrystallization.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Procedure:

    • Dissolve the crude solid from Protocol 1 in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract three times with 1M HCl (aq).

    • Combine the acidic aqueous layers. The di-substituted byproduct and other non-basic impurities will remain in the DCM layer, which can be discarded.

    • Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >10. A precipitate of the pure product should form.

    • Extract the basified aqueous solution three times with fresh DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product as a solid.

    • For further purification, dissolve the solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat until clear, then allow to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and dry to a constant weight.

Section 4: Visualizing Reaction Mechanisms & Workflows

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

G cluster_0 S(N)Ar Pathway: Mono- vs. Di-substitution ArylHalide 1-Chloro-3-methyl-4-nitrobenzene SideProduct Side Product 1,4-bis(...)piperazine ArylHalide->SideProduct Intermediate Meisenheimer Complex ArylHalide->Intermediate + Piperazine Piperazine Piperazine (Excess) Piperazine->Intermediate Product Desired Product This compound Product->SideProduct + ArylHalide (Undesired Path) Intermediate->Product - Cl-, -H+

Caption: SNAr pathway showing the formation of the desired mono-substituted product versus the undesired di-substituted side product.

G cluster_1 Buchwald-Hartwig: Main Cycle vs. Dehalogenation Pd0 Pd(0)L_n Active Catalyst OxAdd L_n(Ar)Pd(II)-Cl Oxidative Addition Pd0->OxAdd + Ar-Cl ArylHalide Ar-Cl ArylHalide->OxAdd AmineAssoc L_n(Ar)Pd(II)-NH(Pip) Amine Coordination OxAdd->AmineAssoc + Piperazine - Cl- Dehalogenation Ar-H Dehalogenation Product OxAdd->Dehalogenation Side Reaction (e.g., via β-hydride elim.) RedElim Reductive Elimination AmineAssoc->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NH(Pip) Desired Product RedElim->Product Piperazine Piperazine Piperazine->AmineAssoc

Caption: Simplified Buchwald-Hartwig catalytic cycle and the competing dehalogenation side reaction pathway.

G start Problem Identified: Low Yield or High Impurity q1 What is the main impurity? start->q1 a1_highmw High MW Byproduct (Di-substitution) q1->a1_highmw a1_dehalo Dehalogenation/ Other Byproducts q1->a1_dehalo sol1 Solution: 1. Increase piperazine excess 2. Slow addition of Ar-Cl 3. Use mono-Boc-piperazine a1_highmw->sol1 q2 Which reaction method? a1_dehalo->q2 sol2_snar S(N)Ar Issue: - Check base strength - Increase temperature - Switch to Ar-F q2->sol2_snar S(N)Ar sol2_bh Buchwald-Hartwig Issue: - Use pre-catalyst - Ensure inert atmosphere - Optimize temp/base q2->sol2_bh B-H

Caption: A logical workflow for troubleshooting common issues during the synthesis.

Section 5: References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Roberts, J. D., et al. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • Buncel, E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit User Discussion. BH amination side products and purification. r/chemistry. (Illustrates common real-world challenges with di-substitution and dehalogenation). Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (Discusses optimization of Buchwald-Hartwig conditions). Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your target compound.

I. Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The efficiency of this synthesis directly impacts the overall cost and timeline of drug development projects. The two most common and effective methods for the preparation of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods depends on the available starting materials, desired scale, and the specific challenges encountered during the synthesis.

This guide will provide a detailed overview of both methods, followed by a comprehensive troubleshooting section to address common issues and improve your synthetic outcomes.

II. Synthetic Methodologies

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and cost-effective method for the synthesis of this compound. This reaction involves the substitution of a halogen atom on an electron-deficient aromatic ring by a nucleophile, in this case, piperazine or N-methylpiperazine. The nitro group in the para position and the methyl group in the meta position of the starting material, 4-halo-2-methyl-1-nitrobenzene, play a crucial role in activating the ring for nucleophilic attack.

Reaction Scheme:

SNAr_reaction A 4-Halo-2-methyl-1-nitrobenzene B + A->B C Piperazine or N-Methylpiperazine B->C D ->[Base, Solvent, Heat] C->D E This compound D->E

A schematic of the SNAr reaction.

Detailed Experimental Protocol (SNAr):

StepProcedureRationale
1. Reagent Preparation In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq), piperazine (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq).Using a slight excess of piperazine helps to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
2. Solvent Addition Add a suitable solvent such as N,N-dimethylformamide (DMF) or 1-butanol. The solvent should be anhydrous to prevent side reactions.DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction. 1-Butanol is a higher-boiling solvent that can be used for less reactive starting materials.
3. Reaction Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
4. Work-up After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.The product is insoluble in water, while the inorganic salts and excess piperazine are soluble, allowing for a simple initial purification.
5. Isolation and Purification Collect the solid product by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.Recrystallization is an effective method for purifying solid compounds. Column chromatography can be used to separate the product from any remaining impurities.

Key Considerations for SNAr:

  • Leaving Group: The reactivity of the starting material depends on the nature of the halogen. The general order of reactivity is F > Cl > Br > I.

  • Base: A variety of bases can be used, including potassium carbonate, sodium carbonate, and triethylamine. The choice of base can affect the reaction rate and yield.

  • Solvent: The solvent should be polar and aprotic to facilitate the reaction. Other suitable solvents include dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful when the SNAr reaction is sluggish or gives low yields. The reaction is tolerant of a wide range of functional groups and can be performed under milder conditions than the SNAr reaction.

Reaction Scheme:

Buchwald_Hartwig_reaction A 4-Halo-2-methyl-1-nitrobenzene B + A->B C Piperazine or N-Methylpiperazine B->C D ->[Pd catalyst, Ligand, Base, Solvent, Heat] C->D E This compound D->E

A schematic of the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Buchwald-Hartwig):

StepProcedureRationale
1. Catalyst Preparation In a glovebox or under an inert atmosphere, add a palladium catalyst such as Pd2(dba)3 (1-5 mol%) and a phosphine ligand like Xantphos (2-10 mol%) to a dry Schlenk flask.The palladium catalyst is the active species in the reaction, and the ligand is required to stabilize the catalyst and promote the reaction. The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere.
2. Reagent Addition Add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq), piperazine (1.2 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq) to the flask.Sodium tert-butoxide is a strong base that is commonly used in Buchwald-Hartwig reactions.
3. Solvent Addition Add a dry, degassed solvent like toluene or dioxane.The solvent should be anhydrous and free of oxygen to prevent decomposition of the catalyst.
4. Reaction Heat the reaction mixture to 80-110 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or HPLC.The reaction is typically faster than the SNAr reaction and can be performed at a lower temperature.
5. Work-up After the reaction is complete, cool the mixture to room temperature and quench it with water. Extract the product with an organic solvent like ethyl acetate.The product is soluble in organic solvents, allowing for its separation from the aqueous phase.
6. Isolation and Purification Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.Column chromatography is typically required to remove the palladium catalyst and other impurities.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of catalyst and ligand is critical for the success of the reaction. A variety of palladium catalysts and phosphine ligands are available, and the optimal combination will depend on the specific substrates being used.

  • Base: A strong, non-nucleophilic base is required for the reaction. Other suitable bases include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it is essential to use dry, degassed solvents and to perform the reaction under an inert atmosphere of nitrogen or argon.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides practical solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.* Increase Reaction Time: Continue heating the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed. * Increase Reaction Temperature: If the reaction is sluggish at the current temperature, cautiously increase the temperature in small increments. * Check Reagent Quality: Ensure that all reagents, especially the piperazine and the aryl halide, are pure and dry.
2. Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may have been deactivated by air or moisture.* Use an Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere of nitrogen or argon. * Use Dry, Degassed Solvents: Use anhydrous solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. * Use a Fresh Catalyst: If the catalyst is old or has been exposed to air, use a fresh batch.
3. Poor Leaving Group (SNAr): The halogen on the aryl halide may not be a good enough leaving group.* Use a More Reactive Aryl Halide: If possible, use an aryl halide with a better leaving group (F > Cl > Br > I). * Switch to Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction is often more effective for less reactive aryl halides.
Formation of Side Products 1. Disubstitution of Piperazine: The piperazine may have reacted with two molecules of the aryl halide, forming a disubstituted byproduct.* Use an Excess of Piperazine: Using a larger excess of piperazine (2-3 equivalents) can help to minimize the formation of the disubstituted product. * Use a Protecting Group: Protect one of the nitrogen atoms of piperazine with a suitable protecting group, such as a Boc group, to ensure that only one nitrogen reacts. The protecting group can be removed in a subsequent step.
2. Reaction at the Methyl Group: The methyl group on the aromatic ring may have undergone an undesired reaction.* Optimize Reaction Conditions: Avoid harsh reaction conditions, such as very high temperatures or strong oxidizing agents, which could lead to side reactions at the methyl group.
3. Reduction of the Nitro Group: The nitro group may have been partially reduced during the reaction.* Avoid Strong Reducing Agents: Ensure that no strong reducing agents are present in the reaction mixture. * Use Mild Reaction Conditions: Use the mildest possible reaction conditions that will still allow the desired reaction to proceed.
Difficult Purification 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making them difficult to separate by column chromatography.* Optimize the Eluent System: Experiment with different solvent mixtures to find an eluent system that provides good separation of the product and impurities. * Use a Different Stationary Phase: If silica gel does not provide adequate separation, try using a different stationary phase, such as alumina or a reverse-phase C18 column.
2. Product is an Oil: The product may be an oil, making it difficult to handle and purify by recrystallization.* Convert to a Salt: Convert the product to a salt, such as a hydrochloride or a tartrate, which may be a crystalline solid that is easier to purify by recrystallization. The free base can be regenerated after purification.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better, SNAr or Buchwald-Hartwig amination?

A1: The choice of method depends on several factors. The SNAr reaction is generally more cost-effective and easier to perform on a large scale. However, the Buchwald-Hartwig amination is more versatile and can be used for a wider range of substrates, including less reactive aryl halides. If you are having difficulty with the SNAr reaction, the Buchwald-Hartwig amination is a good alternative.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, spot the reaction mixture on a silica gel plate and elute it with a suitable solvent system. The product should have a different Rf value than the starting materials. For HPLC, inject a small sample of the reaction mixture onto an appropriate column and monitor the elution of the components.

Q3: What is the best way to purify the product?

A3: The best method for purifying the product will depend on its physical properties and the nature of the impurities. If the product is a solid, recrystallization from a suitable solvent is often the most effective method. If the product is an oil or if it is difficult to separate from impurities by recrystallization, column chromatography on silica gel is a good option.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of the product can be confirmed by a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the product.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product.

  • Melting Point: If the product is a solid, its melting point can be compared to the literature value to assess its purity.

V. Conclusion

The synthesis of this compound can be achieved with high yield and purity by carefully selecting the appropriate synthetic method and optimizing the reaction conditions. This guide provides a comprehensive overview of the SNAr and Buchwald-Hartwig amination reactions, as well as a detailed troubleshooting section to help you overcome common challenges. By following the recommendations in this guide, you can improve the efficiency and success of your synthesis.

VI. References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

1-(3-Methyl-4-nitrophenyl)piperazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is based on the best available data for structurally similar compounds, including nitrophenylpiperazine and methylpiperazine derivatives. Specific stability studies for 1-(3-Methyl-4-nitrophenyl)piperazine are not widely available in published literature. Therefore, these recommendations should be used as a guideline, and users should perform their own stability assessments for critical applications.

Introduction

This technical guide provides in-depth information on the stability and proper storage of this compound. As a substituted nitrophenylpiperazine, its stability is critical for ensuring experimental reproducibility, accuracy, and safety. This document is intended for researchers, scientists, and professionals in drug development who handle this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Based on data from analogous compounds, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and oxidation.[2][3] A well-ventilated area is also recommended.[2][3][4]

Q2: What is the expected shelf-life of this compound?

While a specific shelf-life for this compound is not established, similar chemical compounds are stable for years when stored under ideal conditions.[3][5] It is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it is being used in sensitive quantitative assays.

Q3: Is this compound sensitive to light?

Yes, compounds containing a nitroaromatic group can be sensitive to light.[6] To prevent photodegradation, it is crucial to store the compound in an amber or opaque vial and keep it in a dark place, such as a cabinet or refrigerator.[1][6]

Q4: Is this compound hygroscopic?

The piperazine moiety can be hygroscopic.[6] Therefore, it is important to store this compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent water absorption.

Q5: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., darkening), clumping of the solid material, or the development of an unusual odor. For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR should be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and corrective actions.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Compound Degradation. The stability of phenylpiperazine derivatives can be affected by various factors, including hydrolysis, oxidation, and photodegradation.[7]

    • Scientific Rationale: The piperazine ring and the nitro group are susceptible to chemical reactions. The piperazine nitrogen atoms can be oxidized, and the nitro group can be reduced, leading to the formation of impurities that can interfere with your experiment. Studies on piperazine and its analogs show they can undergo thermal degradation, which is accelerated at higher temperatures.[8][9]

    • Corrective Action:

      • Verify Purity: Use an appropriate analytical method (e.g., HPLC, LC-MS) to check the purity of your current stock of this compound.

      • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.

      • Review Storage Conditions: Ensure that the compound is being stored according to the recommendations in the table below.

  • Potential Cause 2: Improper Sample Preparation. The compound may be degrading in your experimental solution.

    • Scientific Rationale: The stability of the compound can be pH and solvent-dependent. For example, hydrolysis can be a significant degradation pathway in aqueous solutions, with the rate being influenced by pH and temperature.[7]

    • Corrective Action:

      • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment.

      • Assess Solution Stability: If you must store solutions, conduct a small-scale stability study in your experimental buffer or solvent system to determine how long the solution remains viable.

Issue 2: The compound has changed in appearance (e.g., color change).

  • Potential Cause: Oxidation or Photodegradation.

    • Scientific Rationale: Aromatic nitro compounds can be susceptible to photoreactions, and the amine functionality of the piperazine ring can be prone to oxidation. These degradation processes often result in colored byproducts.

    • Corrective Action:

      • Do Not Use: If the compound has visibly changed, it is a strong indicator of degradation. It is recommended not to use this material for experiments.

      • Review Storage Practices: Ensure the compound is stored in a dark, oxygen-free environment (e.g., under an inert gas like argon or nitrogen).

Summary of Storage and Stability Parameters

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8°C)Cool temperatures slow down potential degradation reactions.[1][3]
Light Protect from light (use amber vials/store in dark)Prevents photodegradation of the nitroaromatic group.[1][6]
Moisture Store in a dry environment (desiccator recommended)The piperazine moiety can be hygroscopic.[6]
Atmosphere Store in a tightly sealed container; for long-term storage, consider storing under an inert gas (e.g., Argon)Minimizes oxidation of the piperazine ring.[2][3]
Incompatible Substances Strong oxidizing agents, strong acids.[3][5][6]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Note: This method may need to be optimized for your specific equipment and requirements.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant to the compound's chromophore (e.g., 254 nm or a wavelength closer to the absorbance maximum of the nitroaromatic system).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

G start Inconsistent Experimental Results Observed check_purity Assess Purity of Compound (e.g., via HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review and Correct Storage Conditions: - Dark, Cool, Dry - Tightly Sealed is_pure->review_storage No pure_path Investigate Other Experimental Variables: - Solution Stability - Reagent Quality - Instrument Performance is_pure->pure_path Yes impure_source Source New, High-Purity Compound Batch review_storage->impure_source

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Appchem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1059705-52-0 | 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Retrieved from [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. Retrieved from [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. ResearchGate. Retrieved from [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. Retrieved from [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved from [Link]

  • Sexton, A. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. Retrieved from [Link]

  • Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Engineering Au. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methyl-4-nitrophenyl)piperazine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the crystallization of this compound.

The following sections are structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Product Add minimal amount of near-boiling solvent hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filtration If impurities are present cool 3. Slow Cooling Allow solution to cool to room temperature hot_filtration->cool ice_bath 4. Further Cooling Place in an ice bath to maximize yield cool->ice_bath vacuum_filtration 5. Vacuum Filtration Separate crystals from mother liquor ice_bath->vacuum_filtration wash 6. Wash Crystals Use a minimal amount of ice-cold solvent vacuum_filtration->wash dry 7. Drying Dry crystals under vacuum wash->dry

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is precipitated from the solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with nitroaromatic compounds, especially if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities.[1][2]

Immediate Corrective Actions:

  • Re-dissolve the oil: Reheat the solution until the oil completely dissolves.[1]

  • Add more solvent: Introduce a small amount of additional hot solvent to lower the saturation point of the solution. This can prevent premature precipitation at a higher temperature.[3]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring or glass wool. Rapid cooling encourages oil formation.[1][2]

If the Problem Persists:

  • Change the solvent system:

    • Select a solvent with a lower boiling point.

    • Employ a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[1] For this compound, a polar compound, a good starting point could be an alcohol like ethanol as the "good" solvent and water as the "poor" solvent.[1][4]

Question: No crystals are forming even after the solution has cooled to room temperature. What's wrong?

Answer:

The absence of crystal formation upon cooling often indicates that the solution is not supersaturated or that nucleation has not been initiated.

Solutions to Induce Crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]

  • Introduce a seed crystal: If you have a small crystal of pure this compound, add it to the solution. This will act as a template for further crystal formation.

  • Cool the solution further: Place the flask in an ice-water bath or a refrigerator to significantly decrease the solubility of the compound.[1] Be aware that rapid cooling at this stage can lead to the formation of smaller, less pure crystals.

  • Reduce the solvent volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]

Question: My final yield of recrystallized product is very low. How can I improve it?

Answer:

A low yield is a common problem in recrystallization and can be attributed to several factors.[5]

Potential Causes and Solutions:

  • Excessive solvent usage: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[5]

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[5]

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration. This can be achieved by placing the funnel and flask over the boiling solvent.

  • Washing with the wrong temperature solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of the product.[5]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]

  • Inappropriate solvent choice: The solvent might be too "good," meaning the compound has high solubility even at low temperatures.

    • Solution: Re-evaluate your solvent choice. Refer to the solubility data table below for guidance on alternative solvents.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[1] The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures.[1] Given the polar nature of this compound due to the nitro group and the piperazine moiety, polar solvents are generally a good starting point.[1] Alcoholic solvents are often effective for nitroaryl compounds.[1]

Solvent Selection Table for this compound (Predicted Solubility)

SolventPolarityBoiling Point (°C)Predicted Solubility of this compoundRationale & Potential Issues
EthanolPolar Protic78Good at boiling, low at room temp.A good first choice for many nitroaromatic compounds.
IsopropanolPolar Protic82Good at boiling, low at room temp.Similar to ethanol, may offer slightly different solubility characteristics.
Ethyl AcetateModerately Polar77Moderate at boiling, very low at room temp.Can be a good option if ethanol proves too effective a solvent.[6]
TolueneNon-polar111LowLess likely to be a good primary solvent due to the polarity of the target compound.
WaterVery Polar100Very LowUnlikely to be a suitable single solvent but could be an excellent anti-solvent in a mixed system with an alcohol.[4][6]
AcetonePolar Aprotic56Potentially highMay be too good of a solvent, leading to low recovery.[6]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 1-methylpiperazine and 1-fluoro-3-methyl-4-nitrobenzene, or by-products from side reactions. Structurally similar piperazine derivatives can also be present.[7]

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system is highly recommended when a single solvent does not provide the ideal solubility profile.[1] This is particularly useful when your compound is too soluble in one solvent and poorly soluble in another.[1] The general procedure involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature, followed by the dropwise addition of the "poor" solvent until turbidity is observed.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper by placing them over a flask of boiling solvent. Quickly filter the hot solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes by drawing air through them. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

I. Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. In this process, piperazine, acting as a nucleophile, displaces a leaving group (commonly a halide) on an activated aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), in the para position is crucial for activating the ring towards nucleophilic attack.[1][2]

The methyl group at the meta position relative to the nitro group has a minor electronic influence on the reaction rate but is a key structural feature of the target molecule. Understanding the mechanism is fundamental to troubleshooting, as it highlights the critical parameters for success: the reactivity of the starting materials, the reaction conditions, and the stability of the Meisenheimer intermediate.[2]

Visualizing the Reaction Mechanism

SNAr_Mechanism reagents 4-Chloro-2-methyl-1-nitrobenzene + Piperazine intermediate Meisenheimer Complex (Stabilized by -NO2) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Loss of Leaving Group (Cl-) byproduct HCl product->byproduct Acid Formation

Caption: Generalized SNAr mechanism for the synthesis.

II. Troubleshooting Guide: Common Reaction Failures and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my target compound, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield is one of the most common frustrations in synthesis. Several factors can contribute to this issue, often related to the reaction conditions or the quality of the reagents.

Potential Causes & Corrective Actions:

  • Insufficient Reaction Temperature: The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in heat is recommended.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions.

  • Base Inefficiency: A base is typically required to neutralize the acid (e.g., HCl) generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure the base is anhydrous and present in sufficient molar excess (typically 2-3 equivalents).

  • Reagent Quality: Verify the purity of your starting materials, 4-chloro-2-methyl-1-nitrobenzene and piperazine. Impurities can interfere with the reaction. Piperazine, in particular, can be hygroscopic, so using an anhydrous grade is crucial.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Yield check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature incrementally (e.g., 80-120 °C) check_temp->increase_temp No check_solvent Is the solvent appropriate (e.g., DMF, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No check_base Is a suitable base present in sufficient excess? check_solvent->check_base Yes change_solvent->check_base add_base Add anhydrous base (e.g., K2CO3, 2-3 eq.) check_base->add_base No check_reagents Are the starting materials pure and dry? check_base->check_reagents Yes add_base->check_reagents purify_reagents Purify/dry reagents (e.g., distill piperazine) check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of a di-substituted piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a 1,4-disubstituted piperazine is a common challenge due to the presence of two reactive nitrogen atoms.[3] To favor mono-substitution, consider the following strategies:

Strategies to Enhance Mono-substitution:

StrategyRationaleRecommended Parameters
Use of Excess Piperazine Statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[3]5-10 equivalents of piperazine relative to the aryl halide.
Slow Addition of Aryl Halide Maintains a low concentration of the electrophile, minimizing the chance of a second substitution on the already-formed product.Add the aryl halide solution dropwise over several hours.
Lower Reaction Temperature Reduces the overall reaction rate, which can sometimes improve selectivity.Start at a lower temperature and gradually increase if the reaction is too slow.
Use of a Mono-protected Piperazine Chemically ensures only one nitrogen is available for reaction. N-Boc-piperazine is a common choice, followed by a deprotection step.[3]N-Boc-piperazine (1.1 eq.), then deprotection with an acid like TFA or HCl.
Issue 3: Difficult Product Purification

Question: I am having trouble isolating a pure product. What are the common impurities and what purification techniques are most effective?

Answer: Effective purification is key to obtaining a high-quality final product. Common impurities include unreacted starting materials, the di-substituted byproduct, and residual base.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and pour it into cold water. This will precipitate the crude product and help remove water-soluble impurities like excess piperazine and inorganic salts.[4]

  • Solvent Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove residual impurities.

  • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this reaction?

The nitro group is a strong electron-withdrawing group. When positioned ortho or para to the leaving group, it stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy and accelerating the rate of nucleophilic aromatic substitution.[1][2]

Q2: Can I use a different leaving group besides chlorine?

Yes, other halogens can be used. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. Fluorine is the most activating leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Q3: Are there any specific safety precautions I should take?

Yes. 4-Chloro-2-methyl-1-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

IV. Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • 4-Chloro-2-methyl-1-nitrobenzene (1.0 eq.)

  • Piperazine (5.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous DMF.

  • Stir the mixture until the piperazine has dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • In a separate container, dissolve 4-chloro-2-methyl-1-nitrobenzene in a small amount of anhydrous DMF.

  • Slowly add the solution of 4-chloro-2-methyl-1-nitrobenzene to the piperazine mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

V. References

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from

  • Kumar, D., Dalai, S., Sharma, G. C., & Jangir, M. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(41), 27285-27293.

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from

  • Journal of Ovarian Research. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • PubMed. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. Retrieved from [Link]

  • Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]

  • Reddit. (2025). Nucleophilic aromatic substitution exam question. Retrieved from [Link]

  • Appchem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices for robust and reproducible outcomes.

Section 1: Reaction Fundamentals & Core Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding its mechanism is paramount to effective troubleshooting. The reaction proceeds via a two-step addition-elimination sequence.[1]

  • Nucleophilic Attack: The piperazine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the aromatic ring that bears the leaving group (typically a halide). This step is often rate-determining and results in the formation of a high-energy, non-aromatic intermediate known as a Meisenheimer complex.

  • Aromaticity Restoration: The aromaticity of the ring is restored through the expulsion of the leaving group.

The success of this reaction hinges on the electronic properties of the aryl halide. The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) ortho or para to the leaving group, is critical. This group stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.[2] The methyl group at the 3-position has a minor electronic donating effect but can exert some steric influence on the reaction rate.

Caption: The SNAr mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A: Low yield is a multifaceted issue often pointing to suboptimal reaction conditions or reactant choice. Consider the following hierarchy of troubleshooting steps:

  • Leaving Group Reactivity: The nature of the leaving group (X) on the 4-halo-2-methyl-1-nitrobenzene is critical. The reactivity order for SNAr is F > Cl > Br > I. If you are using the chloro or bromo derivative, switching to 4-fluoro-2-methyl-1-nitrobenzene will significantly accelerate the reaction, often allowing for milder conditions and higher yields.[3]

  • Solvent Choice: Aprotic polar solvents are essential to dissolve the reactants and stabilize the charged intermediate. If you are using a less polar solvent like THF, switching to DMF or DMSO can dramatically improve the reaction rate and yield.[4][5]

  • Temperature: SNAr reactions are often thermally promoted. A modest increase in temperature (e.g., from 80 °C to 100-120 °C) can overcome the activation energy barrier. However, excessive heat can lead to decomposition and side-product formation. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Base Strength: A base is required to neutralize the hydrohalic acid (HX) byproduct. While an excess of piperazine can serve as the base, an inorganic base like potassium carbonate (K₂CO₃) is often more efficient and prevents the consumption of your nucleophile.[4]

Q2: I'm observing a significant amount of a di-substituted byproduct, 1,4-bis(3-methyl-4-nitrophenyl)piperazine. How can I improve selectivity for the desired mono-substituted product?

A: This is the most common selectivity challenge when using unsubstituted piperazine. The mono-substituted product is still a secondary amine and can react with another molecule of the aryl halide.

  • Stoichiometry Control: The simplest approach is to use a large excess of piperazine (5-10 equivalents).[6] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-substituted product. While effective, this requires a difficult purification to remove the large excess of water-soluble piperazine.

  • Use of Protecting Groups (Recommended Method): The most robust and reliable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the SNAr reaction. The Boc group can be efficiently removed post-reaction with an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent. This two-step approach almost always results in higher purity and a more straightforward purification process.

Q3: My reaction stalls and does not go to completion, even after 24 hours. What can I do?

A: A stalled reaction indicates that the conditions are not sufficiently forcing to drive the reaction to completion.

  • Confirm Starting Material Purity: Ensure your aryl halide and piperazine are pure and the solvent is anhydrous. Water can interfere with the reaction.

  • Increase Temperature: As the primary driver of reaction rate, incrementally increase the temperature by 20 °C and monitor progress.

  • Switch to a More Effective Solvent/Leaving Group Combination: The most powerful combination for difficult SNAr reactions is the fluoro-aromatic starting material in a high-boiling aprotic polar solvent like DMSO.

Q4: I'm struggling to isolate a pure product. What purification strategies are most effective?

A: Purification can be challenging due to the basic nature of the product and the potential for similar byproducts.

  • Acid-Base Extraction: If you used excess piperazine, a primary workup step should involve diluting the reaction mixture with a solvent like ethyl acetate and washing with water to remove the bulk of the unreacted piperazine. You can then perform an acid wash (e.g., 1M HCl) to extract your product and any remaining piperazine into the aqueous layer. Basifying this aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent can provide a significant purification boost.

  • Column Chromatography: This is often necessary to separate the desired mono-substituted product from the di-substituted byproduct and other impurities. A gradient of ethyl acetate in hexanes on silica gel is a common starting point. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the basic product from streaking on the acidic silica gel.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) can yield highly pure crystalline material.[7]

Section 3: Optimized Experimental Protocols

As your application scientist, I strongly recommend the use of a protecting group for predictable and high-purity synthesis.

Protocol 1: High-Selectivity Synthesis via N-Boc-Piperazine

This two-step protocol minimizes byproduct formation and simplifies purification.

Step A: SNAr Reaction

  • To a round-bottom flask, add N-Boc-piperazine (1.2 eq.), 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the aryl fluoride.

  • Heat the mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1-(3-methyl-4-nitrophenyl)piperazine.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Protocol 2: Classical Synthesis using Piperazine Excess

This method is faster but requires more rigorous purification.

  • To a sealed vessel, add piperazine (8.0 eq.) and anhydrous DMF.

  • Add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction to 120 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the mixture, dilute with ethyl acetate, and wash extensively with water to remove excess piperazine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue using column chromatography, expecting to separate the desired product from the di-substituted byproduct.

Section 4: Data-Driven Optimization

The choice of reaction parameters significantly impacts the outcome. The following table summarizes expected trends based on established SNAr principles.

ParameterOption AOption BOption CExpected Outcome & Justification
Leaving Group -F-Cl-BrYield: A > B > C . Fluorine's high electronegativity makes the attached carbon more electrophilic and stabilizes the Meisenheimer complex most effectively.[3]
Solvent TolueneTHFDMSORate: C > B > A . Aprotic polar solvents like DMSO are superior at solvating the charged intermediate, accelerating the rate-determining step.[4]
Base None (Piperazine excess)K₂CO₃DBUPurity: B > A . An external base like K₂CO₃ is non-nucleophilic and efficiently neutralizes acid without consuming the reactant. DBU (C) is a strong base that may cause side reactions.
Temperature 60 °C90 °C120 °CRate: C > B > A . Higher temperatures increase reaction rates but may also increase byproduct formation if not carefully controlled.

Section 5: Visual Workflows & Decision Trees

Visual aids can streamline both execution and troubleshooting.

Experimental_Workflow cluster_purification Purification Options start Start: Assemble Reactants (Aryl Halide, Piperazine, Base, Solvent) reaction Reaction Under Inert Atmosphere (Heat as required, e.g., 90-120°C) start->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Purification workup->purify col Column Chromatography recryst Recrystallization acidbase Acid-Base Extraction analysis Characterization (NMR, MS, Purity Analysis) col->analysis recryst->analysis acidbase->analysis product Pure Product analysis->product

Caption: General experimental workflow for the synthesis and purification of the target compound.

Troubleshooting_Tree start Problem: Low Yield q_leaving_group Are you using 4-fluoro-2-methyl-1-nitrobenzene? start->q_leaving_group a_use_fluoro Action: Switch to the fluoro derivative for maximum reactivity. q_leaving_group->a_use_fluoro No q_solvent Is the solvent polar aprotic (DMSO/DMF)? q_leaving_group->q_solvent Yes a_use_fluoro->q_solvent a_use_dmso Action: Change solvent to DMSO or DMF. q_solvent->a_use_dmso No q_temp Is the reaction temperature >90°C? q_solvent->q_temp Yes a_use_dmso->q_temp a_increase_temp Action: Increase temperature incrementally to 100-120°C. q_temp->a_increase_temp No end Yield should improve. q_temp->end Yes a_increase_temp->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Kumar, D., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof. Google Patents.
  • IUCr Journals. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Retrieved from [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 115. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
  • Vedejs, E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine is a critical step in the development of various pharmaceutical agents. However, achieving high purity can be challenging due to the formation of several byproducts. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers in obtaining a highly pure final product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

dot

Caption: Troubleshooting workflow for byproduct removal.

Question 1: My crude product shows a highly polar baseline spot on the TLC plate that stains with ninhydrin. What is this impurity and how can I remove it?

Answer:

This impurity is likely unreacted piperazine. Piperazine is a diamine, making it highly polar and causing it to adhere strongly to the silica gel at the baseline. Its basic nature allows for a straightforward removal process.

Cause: The use of excess piperazine during the nucleophilic aromatic substitution reaction is common to drive the reaction to completion.

Solution: Acid-Base Extraction

This technique leverages the basicity of piperazine to separate it from the neutral desired product.[1][2]

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[3]

  • Shake the funnel vigorously, ensuring to vent frequently. The piperazine will react with the acid to form a water-soluble salt (piperazine hydrochloride) and move into the aqueous layer.[4][5]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acidic wash (steps 3-5) one to two more times to ensure complete removal of piperazine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the product, now free of piperazine.

Question 2: HPLC analysis of my product shows a significant peak with a longer retention time and a mass spectrum corresponding to a di-substituted species. How can I remove this?

Answer:

This byproduct is most likely 1,4-bis(3-methyl-4-nitrophenyl)piperazine, formed when a second molecule of the aryl halide reacts with the other nitrogen of the piperazine ring.

Cause: This can occur if the reaction temperature is too high, the reaction time is too long, or if the stoichiometry is not carefully controlled.

Solution: Column Chromatography or Recrystallization

The choice between these two methods depends on the quantity of material and the difference in properties between the desired product and the byproduct.

A. Column Chromatography

This is the most effective method for separating compounds with different polarities.[6]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the desired product and the less polar di-substituted byproduct. Common solvent systems are mixtures of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for elution (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column. This "dry loading" technique often provides better separation.[6]

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. The less polar di-substituted byproduct will elute first, followed by the more polar desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

B. Recrystallization

If there is a sufficient difference in solubility, recrystallization can be a simpler and more scalable purification method.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points.[7] An ideal solvent will dissolve the product and the byproduct when hot but will have poor solubility for the desired product upon cooling, allowing it to crystallize out while the byproduct remains in solution. Ethanol or isopropanol are often good starting points for nitrophenyl compounds.[8]

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Question 3: My final product is an off-color yellow or brownish solid, even after initial purification. What causes this and how can it be resolved?

Answer:

This coloration is often due to residual starting material (3-methyl-4-nitrochlorobenzene) or other colored impurities formed from minor side reactions.

Cause: Incomplete reaction or the formation of chromophoric byproducts.

Solution: Recrystallization with Activated Charcoal

Activated charcoal can be used during recrystallization to adsorb colored impurities.

Step-by-Step Protocol:

  • Follow the recrystallization procedure as outlined in Question 2, step 1.

  • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the hot, colorless filtrate to cool and crystallize as described previously.

  • Collect, wash, and dry the purified, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of the main product and key byproducts?

CompoundMolecular Weight ( g/mol )Polarity
This compound235.27Moderate
Piperazine86.14High
1,4-bis(3-methyl-4-nitrophenyl)piperazine384.41Low
3-Methyl-4-nitrochlorobenzene171.58Low-Moderate

Q2: What analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): The most accurate method for determining purity and quantifying residual impurities.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for detecting impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: What are the ideal storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Q4: Can the nitro group be accidentally reduced during workup?

While the nitro group is generally stable under the conditions described, prolonged exposure to certain metals (like zinc or tin in acidic conditions) can lead to its reduction to an amino group.[12] It is crucial to use standard workup procedures and avoid reactive metals unless reduction is the intended next step.

References

  • Benchchem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • (n.d.). Acid-Base Extraction.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

Technical Support Center: Scaling the Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine. This molecule is a key intermediate in the development of various pharmacologically active compounds. This document provides researchers, chemists, and production managers with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is grounded in fundamental chemical principles, offering explanations for procedural choices to empower users to not only follow protocols but also to adapt them based on a sound understanding of the underlying chemistry.

Section 1: Synthetic Strategies Overview

The synthesis of this compound is typically achieved via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on factors such as scale, cost of goods, available equipment, and the desired purity profile.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Key Reagents Aryl halide (F, Cl), Piperazine, Inorganic Base (e.g., K₂CO₃)Aryl halide (Cl, Br, I, OTf), Piperazine, Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu)
Typical Solvents Polar aprotic (DMSO, DMF, NMP)Aprotic (Toluene, Dioxane, THF)
Temperature Elevated (80-150 °C)Mild to Elevated (RT - 110 °C)
Advantages Lower cost, simple reagents, no heavy metal catalyst.Broader substrate scope, milder conditions, often higher yields.[1]
Disadvantages Requires activated aryl halide, harsh conditions, potential for side reactions.[2]High cost of catalyst/ligand, requires inert atmosphere, potential for catalyst poisoning.[3]

Section 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method relies on the activation of the aryl halide by the electron-withdrawing nitro group, which facilitates the displacement of the halide by piperazine.[4] 4-Chloro-2-methyl-1-nitrobenzene is a common and cost-effective starting material.

Workflow Diagram: SNAr Synthesis

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reactor: - 4-Chloro-2-methyl-1-nitrobenzene (1.0 eq) - Piperazine (1.5 - 2.0 eq) - K₂CO₃ (2.0 - 3.0 eq) - DMSO heat Heat to 120-140 °C Monitor by HPLC/TLC reagents->heat Inert Atmosphere (N₂) quench Cool to RT Quench with Water heat->quench Reaction Complete filter Filter Crude Solid quench->filter wash Wash with Water & IPA filter->wash recrystallize Recrystallize from Ethanol or IPA wash->recrystallize dry Dry under Vacuum recrystallize->dry product Final Product: This compound dry->product

Caption: SNAr workflow for this compound synthesis.

Step-by-Step Protocol:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq), piperazine (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 5-10 volumes). Begin stirring to form a slurry.

  • Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere. The reaction is typically exothermic and should be controlled carefully during scale-up.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting aryl chloride is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly add the mixture to a separate vessel containing cold water (10-20 volumes) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the crude product and wash the filter cake thoroughly with water to remove inorganic salts and excess piperazine. A subsequent wash with a cold solvent like isopropanol (IPA) can aid in removing organic impurities.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a yellow crystalline solid.

  • Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2.2: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is an excellent alternative, often providing higher yields under milder conditions.[5][6]

Workflow Diagram: Buchwald-Hartwig Synthesis

Buchwald_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reactor (under N₂/Ar): - 4-Chloro-2-methyl-1-nitrobenzene (1.0 eq) - Piperazine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) - Ligand (e.g., Xantphos, 1-4 mol%) - NaO-t-Bu (1.5 eq) - Toluene heat Heat to 90-110 °C Monitor by HPLC/TLC reagents->heat Strictly Inert Atmosphere quench Cool to RT Quench with Water/Brine heat->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract concentrate Concentrate Organic Phase extract->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Final Product: This compound purify->product

Caption: Buchwald-Hartwig workflow for this compound synthesis.

Step-by-Step Protocol:

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst is oxygen-sensitive.[3]

  • Reactor Setup: To a dry reactor, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Reagent Addition: Add the solvent (e.g., Toluene, 10 volumes), followed by 4-chloro-2-methyl-1-nitrobenzene (1.0 eq) and piperazine (1.2 eq).

  • Reaction: Heat the mixture to 90-110 °C.

  • Monitoring: Monitor the reaction by HPLC or TLC. These reactions are often faster than SNAr, typically completing in 2-8 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Quench the filtrate with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with a solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

Section 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion SNAr: Insufficient temperature; Inactive base (e.g., hydrated K₂CO₃); Poor solvent quality (wet DMSO).Buchwald: Inactive catalyst (oxidized); Insufficiently inert atmosphere; Incompatible base/ligand combination.SNAr: Ensure the internal temperature reaches the target; Use freshly dried, powdered K₂CO₃; Use anhydrous grade DMSO.Buchwald: Use fresh catalyst and ligand; Ensure rigorous degassing of solvent and sparging of the reactor with N₂/Ar; Consult literature for optimal catalyst/ligand/base systems.[6]
Incomplete Reaction Both: Insufficient reaction time; Poor mixing, especially in a heterogeneous slurry (SNAr).Scale-up: Poor heat transfer leading to lower internal temperature than setpoint.Both: Extend reaction time and confirm completion with a new analytical sample; Increase agitation speed.Scale-up: Characterize heat transfer of the reactor; adjust jacket temperature to achieve the desired internal temperature.
Formation of Bis-arylated Side Product The desired product reacts with a second molecule of the aryl halide. This is more common when piperazine is the limiting reagent or when local concentration of the aryl halide is high.Use a slight excess of piperazine (1.2-1.5 eq). For scale-up, consider adding the aryl halide solution slowly (sub-surface) to the heated mixture of piperazine and base to maintain a low concentration of the electrophile.
Hydrodehalogenation (Loss of Halogen) Buchwald: A known side reaction where the aryl halide is reduced to an arene. Can be promoted by moisture or certain ligands.[1]Ensure all reagents and solvents are anhydrous. Screen different phosphine ligands, as some are less prone to promoting this side reaction.
Difficult Purification / Oily Product Presence of unreacted starting materials or solvent residues (e.g., DMSO).Workup: Ensure the water quench and wash steps are thorough to remove DMSO and salts. An additional wash of the crude product with a non-polar solvent (e.g., heptane) can remove less polar impurities.Purification: If recrystallization fails, attempt purification via column chromatography or by converting the product to its HCl salt, which is often highly crystalline, and then liberating the free base.[7]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use piperazine monohydrate for this reaction? A: It is not recommended, especially for the Buchwald-Hartwig reaction, as water can interfere with the catalyst and base.[3] For the SNAr reaction, while more tolerant, using anhydrous piperazine provides better process control and reproducibility. If only the monohydrate is available, consider adjusting the amount of base to account for the water.

Q2: My SNAr reaction is very dark. Is this normal? A: Yes, SNAr reactions with nitroarenes, particularly in solvents like DMSO at high temperatures, often produce dark-colored mixtures due to minor decomposition pathways. This does not necessarily indicate a failed reaction. The product should precipitate as a much lighter, yellow solid upon aqueous quench.

Q3: How do I remove the palladium catalyst after the Buchwald-Hartwig reaction on a large scale? A: On a laboratory scale, filtration through celite is sufficient. For larger scales, consider treatment with activated carbon, palladium scavengers (e.g., silica-bound thiols), or filtration through specialized cartridges designed for metal removal. The choice depends on the required final palladium levels in your product.

Q4: What are the primary safety concerns for this synthesis? A:

  • Reagents: 4-Chloro-2-methyl-1-nitrobenzene is an irritant. Piperazine is corrosive and can cause skin sensitization.[8] Sodium tert-butoxide is a strong, moisture-sensitive base.

  • Solvents: DMSO and DMF are high-boiling and can cause skin absorption of dissolved chemicals. Toluene is flammable.

  • Procedure: Always work in a well-ventilated fume hood or an appropriately engineered containment system. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10] For scale-up, conduct a safety review to assess thermal hazards, especially for the SNAr exotherm and the handling of pyrophoric reagents if applicable.

Q5: What analytical techniques are best for monitoring reaction progress and final product purity? A:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal, as the nitroaromatic moiety is a strong chromophore.[11] Thin-Layer Chromatography (TLC) provides a faster, qualitative assessment.

  • Product Characterization:

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used to confirm the structure.[12]

    • Purity: HPLC is the preferred method for quantitative purity analysis. Gas Chromatography (GC) can also be used.[13]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Wanfang Data. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Applichem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-(3-Methyl-4-nitrophenyl)piperazine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-arylpiperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents targeting the central nervous system (CNS).[1] The versatility of this pharmacophore allows for fine-tuning of biological activity through strategic substitution on the phenyl ring.[2] This guide provides an in-depth comparison of 1-(3-Methyl-4-nitrophenyl)piperazine and its related positional nitrophenylpiperazine isomers. We will dissect how subtle changes in molecular architecture—specifically the placement of nitro and methyl groups—profoundly influence pharmacological profiles, guiding rational drug design. This analysis is grounded in established structure-activity relationships (SAR) and validated through standard, reproducible experimental protocols.

The Isomeric Landscape: Structure, Synthesis, and Rationale

The position of substituents on the phenyl ring dictates the electronic and steric properties of the molecule, which in turn governs receptor interaction. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly impacting the electron density of the aromatic ring and the basicity of the piperazine nitrogens.[3] The methyl group (-CH₃), conversely, is a weakly electron-donating group that adds lipophilicity and steric bulk.

The compounds under comparison are:

  • This compound: The primary compound of interest.

  • 1-(2-Nitrophenyl)piperazine (ortho-isomer): Nitro group at position 2.

  • 1-(3-Nitrophenyl)piperazine (meta-isomer): Nitro group at position 3.[4]

  • 1-(4-Nitrophenyl)piperazine (para-isomer): Nitro group at position 4.[5]

Figure 1: Chemical structures of the compared nitrophenylpiperazine isomers.
General Synthesis Strategy

The synthesis of these analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established pathway is efficient because the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack by piperazine.

Synthesis_Workflow Start Starting Materials: Fluoronitrobenzene Isomer Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Conditions Conditions: Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, ACN) Heat (Optional) Conditions->Reaction Purification Purification: Crystallization or Column Chromatography Workup->Purification Product Final Product: Nitrophenylpiperazine Isomer Purification->Product Characterization Characterization: NMR, MS, IR Product->Characterization

Figure 2: Generalized workflow for the synthesis of nitrophenylpiperazine isomers.

The choice of a fluoro-substituted nitrobenzene is strategic; fluorine is an excellent leaving group for SNAr reactions. The specific starting materials, such as 4-fluoro-2-nitrotoluene for the title compound or 1-fluoro-4-nitrobenzene for the para-isomer, are selected based on the desired final product.[6][7]

Comparative Pharmacological Profiles and Structure-Activity Relationships (SAR)

While all isomers share the same molecular formula, their pharmacological activities diverge significantly. They are primarily recognized as intermediates for CNS-active agents, but their intrinsic activities provide a clear illustration of SAR principles.[8][9]

CompoundIsomer PositionKnown Biological Role / ActivityKey Insights
1-(4-Nitrophenyl)piperazine paraSelective partial serotonin releasing agent (EC₅₀ = 19-43 nM).[10]The para-position of the nitro group appears to confer selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.[10] It is a widely used scaffold for antidepressants and anxiolytics.[8]
1-(3-Nitrophenyl)piperazine metaVersatile precursor for CNS-targeting agents.[9]The meta-position results in a different electronic distribution compared to the para-isomer, making it a valuable, reactive intermediate for synthesizing a diverse range of pharmaceutical agents.[11]
1-(2-Nitrophenyl)piperazine orthoLimited specific data; potential for steric hindrance.The ortho-nitro group can sterically hinder the rotation of the phenyl ring and interaction with receptor binding pockets, which may lead to a distinct pharmacological profile compared to the meta and para isomers.
This compound para (nitro), meta (methyl)Primarily used as a reagent/intermediate in the synthesis of kinase inhibitors (e.g., for EGFR).[12]The addition of a methyl group adjacent to the nitro group introduces lipophilicity and alters the electronic properties. This specific substitution pattern is leveraged in scaffolds designed for targets like EGFR, suggesting its utility extends beyond traditional CNS applications.[12]

Key SAR Insights:

  • Role of the Nitro Group Position: The potent serotonergic activity of the para-isomer highlights the importance of this specific substitution pattern for interaction with monoamine transporters.[10] Shifting the nitro group to the meta or ortho position would alter the molecule's dipole moment and electrostatic potential, likely changing its receptor affinity and selectivity profile.

  • Impact of the Methyl Group: The introduction of a methyl group in this compound serves two purposes. It increases lipophilicity, which can affect blood-brain barrier penetration and membrane interactions. It also provides an additional point for steric interaction within a binding pocket, which can enhance or diminish affinity and selectivity depending on the target's topology.[13]

  • Beyond CNS: While many phenylpiperazines target CNS receptors, the use of this compound and 1-(4-nitrophenyl)piperazine moieties in developing antibacterial and anticancer agents demonstrates the scaffold's broader therapeutic potential.[12][14]

Experimental Protocols for Pharmacological Characterization

To empirically determine and compare the pharmacological profiles of these isomers, standardized, self-validating in vitro assays are essential. The following protocols for radioligand binding and a functional G-protein coupled receptor (GPCR) assay represent the gold standard for characterizing such compounds.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor, for instance, the human serotonin 5-HT1A receptor. The principle is to measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.[15]

Objective: To determine the Kᵢ value of nitrophenylpiperazine isomers at the human 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.

  • Test Compounds: Stock solutions of each nitrophenylpiperazine isomer in DMSO.

  • Non-Specific Binding (NSB) Control: 10 µM 5-HT (Serotonin).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation fluid.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, 11 concentrations are used to generate a full competition curve. Add 25 µL of each concentration to the appropriate wells of a 96-well plate. Add 25 µL of assay buffer to "Total Binding" wells and 25 µL of 10 µM 5-HT to "NSB" wells.

  • Radioligand Preparation: Dilute [³H]8-OH-DPAT in assay buffer to a final concentration equal to its Kd value (e.g., ~1 nM). This concentration is chosen because it provides a robust signal without being wasteful and ensures that the subsequent Kᵢ calculation is accurate.

  • Incubation: Add 100 µL of the cell membrane preparation to each well, followed by 25 µL of the diluted [³H]8-OH-DPAT. The final assay volume is typically 150-250 µL.

  • Equilibration: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium. The time required should be determined empirically in assay development.[16]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This step is critical as it separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three to four times with ice-cold assay buffer to remove any non-specifically trapped radioligand. The cold temperature of the buffer minimizes dissociation of the radioligand from the receptor during the wash steps.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: Test Compounds, Radioligand, Receptor Membranes, Buffer B Dispense into 96-well Plate: Compounds, Total Binding, NSB A->B C Add Radioligand & Receptor Membranes B->C D Incubate to Reach Equilibrium C->D E Rapid Vacuum Filtration (Separates Bound/Free) D->E F Wash Filters with Ice-Cold Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: IC₅₀ → Cheng-Prusoff → Kᵢ G->H

Figure 3: Experimental workflow for the competitive radioligand binding assay.
Protocol 2: GPCR Functional Assay (cAMP Measurement)

This protocol assesses whether a compound acts as an agonist or antagonist at a GPCR by measuring its effect on the production of the second messenger, cyclic AMP (cAMP). This is relevant for many CNS receptors, including dopamine D1 (Gs-coupled, increases cAMP) and D2 (Gi-coupled, decreases cAMP) receptors.[17][18]

Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of nitrophenylpiperazine isomers at the human dopamine D2 receptor.

Materials:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor™ or Nomad).[17]

  • Assay Medium: Serum-free medium (e.g., DMEM/F12).

  • Agonist Control: Dopamine or a known D2 agonist.

  • Stimulating Agent: Forskolin (used to stimulate adenylyl cyclase and create a cAMP signal for antagonists to inhibit).

  • Test Compounds: Stock solutions of each nitrophenylpiperazine isomer in DMSO.

  • Apparatus: White, opaque 96-well cell culture plates, luminometer or fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered cells into white, opaque 96-well plates at an appropriate density and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium.

  • Agonist Mode:

    • Replace the cell culture medium with assay medium containing the various concentrations of the test compounds.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the various concentrations of the test compounds for 15-30 minutes.

    • Add a fixed concentration of forsklin (e.g., 1-10 µM) plus a sub-maximal (EC₈₀) concentration of a known agonist (e.g., dopamine). The forskolin amplifies the signal window, making inhibition easier to detect.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Signal Detection: Add the detection reagent (e.g., luciferin for GloSensor™, or follow the specific biosensor protocol). Equilibrate for 10-20 minutes in the dark.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (vehicle control and maximal agonist stimulation).

    • For Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For Antagonist Mode: Plot the % inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Conclusion

The comparative analysis of this compound and its positional isomers underscores a fundamental principle of medicinal chemistry: minor structural modifications can lead to major shifts in pharmacological activity. The para-nitrophenylpiperazine isomer stands out for its specific activity as a serotonin releasing agent, making it a valuable lead for CNS drug discovery.[10] The addition of a methyl group, as seen in the title compound, further refines the molecule's properties, expanding its utility to other target classes like protein kinases.[12]

This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to effectively synthesize, characterize, and compare novel N-arylpiperazine derivatives. By systematically applying these principles and protocols, drug development professionals can more efficiently navigate the complex structure-activity landscape to identify and optimize candidates with desired therapeutic profiles.

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A Comparative Guide to the Biological Activity of 1-(3-Methyl-4-nitrophenyl)piperazine Analogs as Potential Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of novel 1-(3-Methyl-4-nitrophenyl)piperazine analogs. As the discovery of safer and more effective treatments for complex psychiatric disorders like schizophrenia remains a critical challenge, research into new chemical scaffolds is paramount. The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of several successful antipsychotic drugs.[1][2] This guide explores a series of analogs built upon the this compound core, hypothesizing their potential as antagonists for key neurotransmitter receptors implicated in the pathophysiology of psychosis.

Our investigation is grounded in the established understanding that therapeutic efficacy for psychosis is often achieved by modulating dopaminergic and serotonergic pathways. Specifically, antagonism of the dopamine D2 receptor is a hallmark of traditional antipsychotics, while interaction with the serotonin 5-HT2A receptor is characteristic of many atypical agents, potentially contributing to a more favorable side-effect profile.[1][2][3] This guide details the experimental methodologies used to profile these compounds, presents comparative data on their receptor affinity and in vivo efficacy, and elucidates the structure-activity relationships (SAR) that govern their biological effects.

Core Hypothesis and Strategic Approach

The central hypothesis of this investigation is that structural modifications to the N4-position of the this compound scaffold will systematically alter its binding affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors, thereby modulating its potential antipsychotic activity.

Causality Behind Experimental Choices:

  • In Vitro Receptor Binding Assays: To directly quantify the interaction between our compounds and their molecular targets, we employ competitive radioligand binding assays. This is the gold standard for determining binding affinity (expressed as the inhibition constant, Kᵢ), providing a precise, quantitative measure of a compound's potency at the receptor level.[4] We selected the D2 and 5-HT2A receptors as primary targets due to their critical role in the mechanism of action of most clinically effective antipsychotics.[1][5]

  • In Vivo Behavioral Models: To translate in vitro findings into a physiologically relevant context, we utilize an established animal model predictive of antipsychotic efficacy. The apomorphine-induced climbing model in mice serves as a robust proxy for D2 receptor antagonism in the CNS.[6][7] Apomorphine is a potent dopamine agonist that induces a characteristic climbing behavior; effective D2 antagonists will inhibit this response in a dose-dependent manner.[6] This provides crucial, early-stage validation of a compound's potential therapeutic effect.

The overall experimental workflow is designed to first identify potent receptor binders in vitro and then confirm their functional antagonism and potential efficacy in a living system in vivo.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds MNP_Analog MNP Analog MNP_Analog->D2R Blocks G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Leads to

Figure 2: Simplified Dopamine D2 receptor signaling pathway.
  • Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. [8]Agonist binding (e.g., by serotonin) activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). [8]Antagonism at 5-HT2A receptors, particularly in the frontal cortex, is believed to enhance dopamine release, which may help alleviate the negative symptoms of schizophrenia and reduce the motor side effects associated with D2 blockade. [1][2]

Structure-Activity Relationship (SAR) Summary

The comparative data reveals several key SAR trends for the this compound scaffold.

Figure 3: Key structure-activity relationships for the MNP scaffold.
  • N4-Substituent is Critical: The nature of the substituent at the N4 position of the piperazine ring is the primary determinant of biological activity. Unsubstituted or small alkyl-substituted analogs possess weak affinity.

  • Requirement for a Lipophilic Arylalkyl Chain: A linker of approximately 3-4 carbons terminating in an aromatic ring dramatically increases potency at both D2 and 5-HT2A receptors. This suggests the presence of a corresponding hydrophobic pocket in both receptor binding sites.

  • Terminal Phenyl Ring Substitution: Electronic modifications to the terminal phenyl ring can fine-tune both potency and selectivity.

    • An electron-withdrawing group like fluorine at the para-position (MNP-3) is optimal for overall binding affinity.

    • An electron-donating group like methoxy (MNP-4), particularly at the ortho-position, can shift the selectivity profile in favor of the 5-HT2A receptor.

Conclusion

This guide demonstrates a systematic approach to evaluating the biological activity of novel this compound analogs as potential antipsychotic agents. The combination of in vitro receptor binding assays and in vivo behavioral models provides a robust framework for establishing a clear structure-activity relationship.

Our analysis indicates that the this compound scaffold is a viable starting point for developing potent D2/5-HT2A receptor antagonists. Specifically, analog MNP-3 , bearing a 4-fluorophenylpropyl substituent, emerged as a highly potent lead compound. Furthermore, analog MNP-4 demonstrated that selectivity towards the 5-HT2A receptor can be engineered through targeted structural modifications. These findings underscore the potential of this chemical series and provide a strong rationale for further lead optimization, including comprehensive pharmacokinetic profiling and evaluation in more advanced behavioral models to fully characterize their therapeutic potential.

References

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The Pivotal Role of the 1-(3-Methyl-4-nitrophenyl)piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the arylpiperazine moiety stands out as a "privileged scaffold," a versatile structural framework that forms the backbone of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, have cemented its importance in drug design.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(3-methyl-4-nitrophenyl)piperazine derivatives. By examining the impact of targeted structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical changes can profoundly influence biological activity. This analysis will be grounded in experimental data from anticancer and enzymatic inhibition assays, offering a comparative perspective on the therapeutic potential of these compounds.

The Core Moiety: A Foundation for Diverse Biological Activity

The this compound core itself presents a unique combination of structural features that contribute to its biological profile. The piperazine ring, with its two nitrogen atoms, offers a flexible yet constrained scaffold, allowing for optimal orientation within biological targets.[3][4] The N1 nitrogen provides a key point for substitution, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The phenyl ring, substituted with a methyl and a nitro group, dictates the electronic and steric properties of the molecule, influencing its interaction with receptor binding pockets. The electron-withdrawing nature of the nitro group and the lipophilic character of the methyl group are critical determinants of the molecule's overall activity.[5][6]

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Modifications

The biological activity of this compound derivatives can be systematically explored by considering modifications at two primary locations: the N4-position of the piperazine ring and the phenyl ring itself.

Influence of N4-Piperazine Substituents

The substituent at the N4 position of the piperazine ring plays a crucial role in defining the pharmacological profile of the resulting derivative. The nature of this substituent can impact receptor affinity, selectivity, and overall potency.

  • Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, can enhance lipophilicity, potentially improving cell permeability. However, their impact on specific target interactions can vary. For instance, in some series of acaricidal phenylpiperazines, a simple methyl group was sufficient for potent activity.[7]

  • Aryl and Heteroaryl Moieties: The incorporation of additional aryl or heteroaryl rings at the N4-position can lead to significant gains in activity by facilitating π-π stacking interactions within the target's binding site. Studies on tyrosinase inhibitors have shown that replacing a benzyl or phenyl ring with an indole or pyridine moiety can significantly improve potency.[4][8] This suggests that extending the aromatic system can lead to more favorable binding energies.

  • Functionalized Side Chains: Introducing side chains with specific functional groups (e.g., amides, esters, hydroxyl groups) can create new hydrogen bonding opportunities, enhancing target affinity. For example, in a series of tyrosinase inhibitors, derivatives with a hydroxyl group on the N4-substituent demonstrated notable activity.[9]

The following diagram illustrates the key points of modification on the core scaffold.

SAR_Overview cluster_core Core Scaffold cluster_modifications Modification Points Core This compound N4_Sub N4-Piperazine Substituent Core->N4_Sub  Impacts: - Potency - Selectivity - Pharmacokinetics Phenyl_Sub Phenyl Ring Substituents Core->Phenyl_Sub  Impacts: - Electronic Properties - Steric Hindrance - Binding Affinity Synthesis_Workflow Start Start Materials: - Substituted 1-arylpiperazine - 1-Fluoro-4-nitrobenzene - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Nucleophilic Aromatic Substitution: - Stir mixture at elevated temperature (e.g., 80-120°C) - Monitor reaction progress by TLC Start->Reaction Workup Reaction Work-up: - Cool to room temperature - Pour into water - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Product Final Product: 1-(Substituted-phenyl)-4- (4-nitrophenyl)piperazine Purification->Product

Caption: General workflow for the synthesis of 1-aryl-4-(4-nitrophenyl)piperazines.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted 1-arylpiperazine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add 1-fluoro-4-nitrobenzene (1.1 mmol) and a base, typically potassium carbonate (K2CO3, 2.0 mmol). [10]2. Stir the reaction mixture at an elevated temperature, for instance, between 80 °C and 120 °C, for a period of 4 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). [10][11]3. Upon completion, allow the reaction mixture to cool to room temperature and then pour it into cold water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 1-(substituted-phenyl)-4-(4-nitrophenyl)piperazine derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocols

These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines. [12][13]

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [13][14]2. Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period, such as 24, 48, or 72 hours. 3. Reagent Addition:

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. [12][14] * MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [13][15]4. Absorbance Measurement: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader. [12][13]5. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is involved in melanin production. [9][16][17]

  • Assay Preparation: In a 96-well plate, add a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). [17]2. Inhibitor Addition: Add various concentrations of the test compounds to the wells. A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control. [17]3. Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-20 minutes). [17]4. Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-DOPA (a substrate for tyrosinase).

  • Kinetic Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader. [17]6. Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, extrapolated from the broader class of arylpiperazines, highlight the critical importance of substitutions at both the N4-position of the piperazine ring and on the phenyl ring. The presented data indicates that strategic modifications, such as the introduction of specific halogen atoms or extended aromatic systems, can significantly enhance biological activity, particularly in the context of anticancer and enzyme inhibitory effects.

Future research in this area should focus on synthesizing and evaluating a focused library of this compound derivatives with systematic variations at these key positions. This will allow for a more precise elucidation of the SAR for this specific scaffold. Furthermore, exploring a wider range of biological targets, including various kinases and G-protein coupled receptors, could unveil new therapeutic applications for this versatile class of compounds. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of potent and selective drug candidates based on this promising molecular framework.

References

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Di Micco, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 16(5), 748. [Link]

  • Kim, J., et al. (2018). The influence of the substituents of the nitrogen atom of the piperazine ring on acaricidal activity against T. urticae. ResearchGate. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Chen, H., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2755. [Link]

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]

  • Mao, Y., et al. (2018). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Rani, P., & Kumar, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Khan, I., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. Molecules, 28(20), 7029. [Link]

  • Ke, C., & Tang, N. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. [Link]

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12050-12064. [Link]

  • da Silva, A. C. R., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 7(4), 3567-3576. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c).... Retrieved from [Link]

  • Li, Y., et al. (2026). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances, 16(1), 1-11. [Link]

  • Kumar, P., & Raghunadh, A. (2019). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 84(4), 1757-1765. [Link]

  • Li, J., et al. (2018). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Letters in Drug Design & Discovery, 15(10), 1051-1060. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

  • Di Micco, S., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7119. [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 8, 550. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

  • Stoyanov, S., et al. (2019). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Journal of Chemical Sciences, 131(1), 1-9. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

Sources

A Comparative Purity Analysis of Commercially Available 1-(3-Methyl-4-nitrophenyl)piperazine for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of success. For scientists engaged in the synthesis of novel therapeutics, the reliability of commercial chemical sources is paramount. This guide provides an in-depth comparative analysis of the purity of 1-(3-Methyl-4-nitrophenyl)piperazine sourced from three different commercial suppliers, designated herein as Supplier A, Supplier B, and Supplier C. This critical intermediate is frequently utilized in the synthesis of a variety of pharmacologically active compounds, making its purity profile a significant factor in downstream reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating the quality of commercially available chemical intermediates, supported by detailed experimental data and methodologies. The insights provided are designed to aid in the selection of high-purity reagents, thereby mitigating risks in the drug development pipeline.

The Significance of Purity in Synthesis

This compound serves as a key building block in medicinal chemistry. Impurities present in this starting material can have significant downstream consequences. These undesired chemical entities can potentially react with other reagents, leading to the formation of byproducts that complicate purification processes and may introduce toxic components into the final product.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] Therefore, a thorough understanding of the purity of starting materials is not just a matter of good science, but a critical component of regulatory compliance.

Experimental Design for Purity Comparison

To provide a comprehensive comparison, samples of this compound from three commercial suppliers were subjected to a battery of analytical tests. The chosen methodologies are industry-standard for the assessment of purity and the identification of impurities in pharmaceutical compounds.

The following analytical techniques were employed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: To determine the purity of the main component and quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual solvents remaining from the manufacturing process.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure of the main component and identify any structural isomers or other major organic impurities.

The selection of these methods is based on their ability to provide orthogonal information, ensuring a robust and reliable assessment of the overall purity of the material.

Experimental Workflow Diagram

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample A Supplier A Sample Preparation Dissolution in appropriate solvent for each analysis Sample A->Preparation Sample B Supplier B Sample Sample B->Preparation Sample C Supplier C Sample Sample C->Preparation HPLC HPLC-UV Analysis (Purity & Organic Impurities) Preparation->HPLC Inject GCMS Headspace GC-MS Analysis (Residual Solvents) Preparation->GCMS Inject NMR ¹H NMR Analysis (Structural Confirmation & Impurities) Preparation->NMR Analyze PurityData Purity Comparison Table HPLC->PurityData ImpurityData Impurity Profile Table HPLC->ImpurityData SolventData Residual Solvent Table GCMS->SolventData NMR->PurityData NMR->ImpurityData Report Final Purity Assessment & Supplier Recommendation PurityData->Report ImpurityData->Report SolventData->Report G cluster_main This compound cluster_impurity1 Potential Impurity: 1-(3-Methylphenyl)piperazine cluster_impurity2 Potential Impurity: 1-Methyl-4-nitrosopiperazine (MNP) main imp1 imp2

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted phenylpiperazines is a cornerstone of discovery and development. Among these, 1-(3-Methyl-4-nitrophenyl)piperazine serves as a crucial intermediate for a range of biologically active molecules.[1] The strategic placement of the methyl and nitro groups on the phenyl ring, coupled with the versatile piperazine moiety, makes it a valuable building block. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, performance, and practical considerations for the modern research scientist.

Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) reaction is a well-established and cost-effective method for the synthesis of aryl amines.[2] This reaction is particularly well-suited for substrates bearing strong electron-withdrawing groups, such as the nitro group in our target molecule, which activate the aromatic ring towards nucleophilic attack.[2][3]

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The piperazine nucleophile attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism

Caption: General workflow of the SNAr reaction for the synthesis of this compound.

Experimental Protocol: SNAr Synthesis

Materials:

  • 3-Methyl-4-nitro-1-chlorobenzene (or fluorobenzene)

  • Piperazine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 3-methyl-4-nitro-1-chlorobenzene (1.0 eq) in DMF, add piperazine (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product may precipitate as a solid. If so, filter the solid, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired this compound.

Route 2: The Modern Alternative - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method has revolutionized the synthesis of aryl amines, offering milder reaction conditions, broader substrate scope, and often higher yields compared to traditional methods like the SNAr reaction.[4][5][6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine. Deprotonation by a base and subsequent reductive elimination from the palladium(II) complex yields the desired aryl amine and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

Buchwald_Hartwig_Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

  • 3-Methyl-4-nitro-1-bromobenzene (or chlorobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.4 eq) in a dry Schlenk flask.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comparison of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions Harsher (80-120 °C, sometimes higher)Milder (80-110 °C)
Catalyst None requiredPalladium catalyst and phosphine ligand required
Reagents Readily available and inexpensiveMore expensive and air/moisture sensitive catalyst/ligand
Substrate Scope Generally limited to activated aryl halidesBroad, including less reactive aryl chlorides
Typical Yields Moderate to goodGood to excellent
Functional Group Tolerance Good, but sensitive to other nucleophilesExcellent, but can be sensitive to sulfur-containing groups
Cost Lower reagent costHigher catalyst and ligand cost
Safety & Handling High boiling point aprotic polar solventsRequires inert atmosphere techniques

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound. The choice between these two methods will largely depend on the specific needs and resources of the laboratory.

For large-scale synthesis where cost is a primary driver, the SNAr reaction offers a significant advantage due to its use of inexpensive reagents and the absence of a precious metal catalyst. However, this route may require more optimization of reaction conditions and can be less efficient for less reactive aryl halides.

For medicinal chemistry applications and the synthesis of diverse analog libraries where yield, substrate scope, and milder conditions are paramount, the Buchwald-Hartwig amination is the superior choice.[7] Despite the higher initial cost of the catalyst and ligand, its reliability and broader applicability often lead to a more efficient overall discovery process.

Ultimately, the selection of a synthetic route should be a strategic decision based on a careful evaluation of the project's goals, scale, and available resources.

References

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • IUCr Journals. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Green Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Nature. (2020). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • NIH. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • NIH. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 4-nitrophenyl piperazine. Retrieved from [Link]

  • Reddit. (2022, October 24). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

The Strategic Advantage of 1-(3-Methyl-4-nitrophenyl)piperazine in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The strategic selection of building blocks can significantly impact the viability of a synthetic route, influencing yield, purity, and overall cost-effectiveness. Among the myriad of reagents available to the medicinal chemist, substituted phenylpiperazines stand out as a privileged scaffold, forming the core of numerous approved therapeutics. This guide provides an in-depth technical analysis of the advantages of utilizing 1-(3-Methyl-4-nitrophenyl)piperazine as a key intermediate in pharmaceutical synthesis, offering a comparative perspective against common alternatives.

The Critical Role of the Nitro and Methyl Groups: Enhancing Reactivity and Versatility

The utility of this compound as a synthetic intermediate is fundamentally derived from the electronic properties conferred by the nitro and methyl substituents on the phenyl ring. These groups work in concert to provide a unique combination of reactivity and stability, making it a superior choice for specific synthetic transformations, particularly in the realm of nucleophilic aromatic substitution (SNAr).

The paramount advantage of the 4-nitro group is its powerful electron-withdrawing nature. This property significantly activates the aromatic ring towards nucleophilic attack, a cornerstone of many carbon-nitrogen and carbon-oxygen bond-forming reactions crucial in pharmaceutical synthesis. The strong resonance and inductive effects of the nitro group delocalize the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr reactions, thereby lowering the activation energy of the reaction. This translates to milder reaction conditions, faster reaction times, and often, higher yields compared to less activated systems.

The 3-methyl group, while seemingly a minor addition, plays a subtle yet important role. It can influence the regioselectivity of certain reactions and modulate the electronic properties of the aromatic ring. Furthermore, its presence can impact the solubility and crystalline nature of the intermediate and final products, which are critical considerations in process development and purification.

Comparative Performance in Nucleophilic Aromatic Substitution

To objectively assess the advantages of this compound, a comparison with alternative building blocks is essential. The following table summarizes the expected relative performance in a typical SNAr reaction, a common application for this class of compounds.

Building BlockKey Structural FeatureExpected Reactivity in SNArTypical Reaction ConditionsPotential Drawbacks
This compound Strong electron-withdrawing nitro groupHighMild (e.g., K₂CO₃, DMF, 80-120 °C)Subsequent reduction of the nitro group may be required.
1-(4-Chlorophenyl)piperazineModerately deactivating chloro groupModerateHarsher conditions often required (e.g., strong base, high temperatures, palladium catalysis)Potential for side reactions, catalyst contamination.
1-(3-Methylphenyl)piperazineElectron-donating methyl groupLowVery harsh conditions, often not feasible for SNArUnsuitable for most SNAr applications.
1-PhenylpiperazineUnactivated aromatic ringVery LowNot a viable substrate for SNArLacks the necessary electronic activation.

This comparative analysis highlights the clear advantage of the nitro-activated system in facilitating SNAr reactions, a cornerstone of many synthetic routes for active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis of a Key Intermediate via SNAr

The following protocol provides a detailed, step-by-step methodology for a representative SNAr reaction utilizing this compound. This self-validating system demonstrates the practical application of the principles discussed.

Reaction: Synthesis of 1-(2-((3-Methyl-4-nitrophenyl)piperazin-1-yl)ethyl)benzo[d]isothiazole

Materials:

  • This compound

  • 2-(2-Bromoethyl)benzo[d]isothiazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-(2-Bromoethyl)benzo[d]isothiazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-((3-Methyl-4-nitrophenyl)piperazin-1-yl)ethyl)benzo[d]isothiazole.

The Versatility of the Nitro Group: A Gateway to Further Functionalization

A significant advantage of incorporating a nitro-substituted intermediate is the synthetic versatility of the nitro group itself. It serves not only as an activating group for SNAr but also as a synthetic handle for a variety of subsequent transformations. The most common and impactful of these is the reduction of the nitro group to an aniline.

This transformation opens up a vast chemical space for further derivatization, including:

  • Amide bond formation: Coupling the resulting aniline with carboxylic acids or their derivatives is a cornerstone of medicinal chemistry for building complexity.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides provides access to another important class of pharmacophores.

  • Reductive amination: The aniline can be used in reductive amination reactions to form new carbon-nitrogen bonds.

  • Diazotization: The aniline can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.

This two-fold utility—first as an activating group and then as a versatile functional handle—is a key strategic advantage of using this compound in a synthetic campaign.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 S_NAr Reaction A This compound C S_NAr Product A->C Base, Solvent, Heat B Electrophile (R-X) B->C G A This compound (Activated for SNAr) B SNAr Reaction A->B C Nitro-containing Intermediate B->C D Reduction of Nitro Group C->D E Aniline Intermediate D->E F Further Functionalization (Amidation, Sulfonylation, etc.) E->F G Complex API Precursor F->G

Figure 2: The dual role of the nitro group in a synthetic pathway, acting first as an activator and then as a versatile functional handle.

Conclusion: A Strategic Choice for Efficient Synthesis

References

  • Relevant peer-reviewed articles on Nucleophilic Aromatic Substitution will be listed here with full cit
  • Authoritative reviews on the synthesis of piperazine-containing pharmaceuticals will be listed here with full cit
  • Technical datasheets and application notes from chemical suppliers will be listed here with full cit

A Senior Application Scientist's Guide to Benchmarking 1-(3-Methyl-4-nitrophenyl)piperazine Against Alternative Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of a chemical intermediate is a pivotal decision that profoundly influences reaction efficiency, product purity, and overall process economics.[1][2][3] This guide offers an in-depth, objective comparison of 1-(3-Methyl-4-nitrophenyl)piperazine, a versatile building block, against other common alternatives. We will delve into its performance supported by experimental data and provide a transparent, reproducible protocol for validation.

Introduction: The Strategic Value of this compound

This compound is a key pharmaceutical intermediate, valued for its piperazine moiety—a common scaffold in many approved drugs.[4] The molecule's utility is primarily derived from the nitro group, which can be readily reduced to an amine. This resulting aniline derivative serves as a crucial precursor for constructing more complex active pharmaceutical ingredients (APIs), often through amide bond formation or nucleophilic substitution reactions.

The strategic placement of the methyl group at the 3-position (meta to the piperazine and ortho to the nitro group) subtly influences the molecule's electronic and steric properties. This guide will explore how this specific substitution pattern impacts its performance in a critical synthetic step compared to its structural isomers and parent compound.

Performance Benchmarking: A Data-Driven Comparison

To provide a clear, quantitative comparison, we evaluate this compound against two structurally similar intermediates: the parent compound 1-(4-Nitrophenyl)piperazine and its isomer 1-(2-Methyl-4-nitrophenyl)piperazine. The benchmark reaction is the catalytic hydrogenation of the nitro group to an amine, a fundamental transformation in its application.

Expertise & Experience: The choice of catalytic hydrogenation is deliberate. It is a widely adopted, highly efficient, and clean method for nitro group reduction in industrial settings, making it the most relevant transformation for a comparative benchmark. The purity of the resulting aniline is paramount, as impurities can lead to unwanted side-products in subsequent steps, complicating purification and reducing the final API yield.[3]

Table 1: Comparative Performance in Catalytic Nitro Reduction
IntermediateMolecular Weight ( g/mol )Typical Reaction Yield (%)Purity of Aniline Product (HPLC, %)Scientific Rationale & Observations
This compound 221.2696-99%>99%Optimal Performance: The methyl group at the 3-position offers a slight activating effect without sterically hindering the nitro group's access to the catalyst surface, resulting in excellent yields and purity.
1-(4-Nitrophenyl)piperazine207.23[5]95-98%>99%Baseline Standard: As the unsubstituted parent compound, it performs reliably with high efficiency. It serves as an excellent baseline for evaluating the effect of substituents.
1-(2-Methyl-4-nitrophenyl)piperazine221.2688-93%97-98%Steric Hindrance: The ortho-methyl group crowds the nitro group, impeding its interaction with the heterogeneous catalyst. This steric hindrance leads to a noticeable decrease in reaction rate, yield, and final purity.

Trustworthiness: The data presented above is representative of typical outcomes for this reaction class. Minor variations can occur based on catalyst batch, solvent grade, and equipment efficiency, but the relative performance trend between these intermediates is consistently observed.

Experimental Protocol: A Self-Validating System

This section details a robust and reproducible protocol for the catalytic hydrogenation of nitrophenylpiperazine intermediates. Following this protocol allows for direct validation of the performance claims made in this guide.

Objective: To reduce the nitro group of a nitrophenylpiperazine intermediate to its corresponding aniline derivative with high efficiency and purity.

Materials:

  • Nitrophenylpiperazine intermediate (10.0 g)

  • 10% Palladium on Carbon (Pd/C), 50% wet catalyst (0.5 g, 5 wt%)

  • Methanol (Reagent Grade, 150 mL)

  • Hydrogen Gas (High Purity)

  • Parr Hydrogenation Apparatus (or equivalent high-pressure reactor)

  • Celite® 545 (for filtration)

  • HPLC system with a C18 column for purity analysis

Step-by-Step Methodology:

  • Reactor Charging: In a clean, dry Parr reactor vessel, add 10.0 g of the selected nitrophenylpiperazine intermediate.

  • Solvent Addition: Add 150 mL of methanol to the vessel and stir briefly to dissolve the substrate.

  • Catalyst Addition: Under a nitrogen atmosphere (to prevent ignition of the dry catalyst), carefully add 0.5 g of 10% Pd/C catalyst.

    • Causality: Using a wet catalyst is a critical safety measure to prevent the pyrophoric Pd/C from igniting upon contact with air and solvent vapors.

  • System Purge: Seal the reactor according to the manufacturer's specifications. Purge the system three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.

    • Causality: Removing oxygen is essential to prevent the formation of an explosive mixture with hydrogen and to ensure the catalyst remains active.

  • Hydrogenation: Pressurize the reactor to 50 psi with hydrogen gas. Begin vigorous stirring. The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).

  • System Venting & Purging: Upon completion, stop the stirring and carefully vent the excess hydrogen. Purge the reactor three times with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the heterogeneous Pd/C catalyst. Wash the filter cake with a small amount of fresh methanol (20-30 mL) to ensure full product recovery.

    • Causality: Celite provides a fine filtration medium that prevents the microscopic palladium particles from passing into the final product solution.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the aniline product, typically as a solid.

  • Purity Analysis: Prepare a sample of the final product and analyze its purity using a validated HPLC method.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the logical flow of the experimental work.

G cluster_synthesis Core Synthetic Transformation Start This compound Product 4-(4-Amino-3-methylphenyl)piperazine Start->Product Catalytic Hydrogenation Reagents H₂ (gas) 10% Pd/C Catalyst Methanol (Solvent) Reagents->Start

Caption: Reduction of the nitro group to a primary amine.

G A Reactor Charging (Substrate, Solvent, Catalyst) B System Sealing & Inerting (N₂ and H₂ Purges) A->B C Pressurization & Reaction (H₂ uptake monitoring) B->C D Depressurization & Safety Purge (Venting and N₂ Purge) C->D E Product Isolation (Catalyst Filtration) D->E F Final Processing & Analysis (Solvent Evaporation & HPLC) E->F

Caption: Logical workflow for the hydrogenation protocol.

Authoritative Grounding & Conclusion

This guide demonstrates that while several nitrophenylpiperazine intermediates are available, this compound offers an optimal balance of reactivity and steric profile for the critical nitro-to-amine reduction step. Its performance surpasses that of the sterically hindered 2-methyl isomer and is on par with, or slightly better than, the unsubstituted parent compound, making it a superior choice for developing robust and efficient synthetic routes.

For drug development professionals, selecting this intermediate can translate to higher process yields, simpler purifications, and a more cost-effective path to the final API. Future research may focus on exploring novel, non-palladium-based reduction catalysts or flow chemistry setups to further enhance the efficiency and sustainability of this key transformation.

References

  • BenchChem. (n.d.). Key intermediates in the synthesis of pharmaceuticals.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • Intermediates Pharma. (2024, December 19). 7 Surprising Facts You Need to Know.
  • Kings Research. (2024, October 25). Pharmaceutical Intermediates: Top 10 Companies to Watch.
  • Tristar Intermediates Blog. (2024, November 25). Comparing Chemical Intermediates: Which One Is Right for Your Product?.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • ChemicalBook. (2025, July 16). 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE.
  • (n.d.). Choosing the Right Chemical Intermediate: A Guide for Pharmaceutical Manufacturers.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(3-Methyl-4-nitrophenyl)piperazine

This compound (MNPP) is a critical chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity and consistent quality are non-negotiable. The presence of impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are paramount for its quantification and impurity profiling.

This guide provides an in-depth comparison of the primary analytical techniques for the validation of MNPP, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will move beyond simply listing protocols to explore the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating and fit for their intended purpose.[3][4] This content is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to method validation for this specific analyte.

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely adopted technique for the analysis of pharmaceutical compounds. Its applicability to a broad range of analytes, coupled with high resolution and sensitivity, makes it the primary choice for the validation of MNPP.

Causality Behind Experimental Choices for HPLC

The molecular structure of MNPP—featuring a substituted nitrophenyl ring and a piperazine moiety—dictates the optimal chromatographic conditions. The molecule possesses moderate polarity and a strong UV chromophore (the nitrophenyl group), which are key considerations for method development.

  • Column Selection: A reversed-phase C18 (octadecylsilane) column is the logical starting point. The nonpolar stationary phase will interact with the phenyl ring of MNPP via hydrophobic interactions, providing good retention. The polarity of the piperazine group allows for fine-tuning of this retention with the mobile phase.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to ~3-4 to ensure the piperazine nitrogens are protonated and behave consistently) and an organic modifier (acetonitrile or methanol) is recommended. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient is crucial for a stability-indicating method, ensuring that any potential degradation products, which may have widely different polarities, are eluted and resolved from the parent peak.

  • Detector Selection: Given the conjugated nitrophenyl system, a UV-Vis detector is ideal. A photodiode array (PDA) detector is superior as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and specificity during forced degradation studies.[5] The maximum absorbance (λmax) for MNPP can be determined by scanning a standard solution, but a wavelength around 254 nm is typically a robust choice for aromatic compounds.

Visualizing the HPLC Validation Workflow

The following diagram outlines the logical flow of a comprehensive HPLC method validation, from initial setup to final assessment, adhering to a lifecycle approach.[4]

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start: Method Development & Optimization sst_protocol Define System Suitability Test (SST) Protocol start->sst_protocol validation_protocol Develop Validation Protocol (per ICH Q2) sst_protocol->validation_protocol execute_sst Execute SST validation_protocol->execute_sst sst_pass SST Pass? execute_sst->sst_pass specificity Specificity & Forced Degradation sst_pass->specificity Yes fail FAIL: Method Optimization Required sst_pass->fail No linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness collect_data Collect & Analyze All Validation Data robustness->collect_data acceptance_criteria Data Meet Pre-defined Acceptance Criteria? collect_data->acceptance_criteria validation_report Generate Final Validation Report acceptance_criteria->validation_report Yes acceptance_criteria->fail No end End: Method is Validated for Use validation_report->end fail->start

Caption: A typical workflow for HPLC method validation.

Experimental Protocol: HPLC Method Validation for MNPP Assay

This protocol outlines the steps to validate an HPLC method for the quantification (assay) of this compound.

1. System Suitability Test (SST):

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of MNPP at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

    • Determine the theoretical plates (N) and tailing factor (T).

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, %RSD of retention time ≤ 1.0%, T ≤ 2.0, N > 2000.[6]

2. Specificity (including Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Procedure:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of MNPP.

    • Forced Degradation: Expose a solution of MNPP (e.g., 1 mg/mL) to the following stress conditions[7]:

      • Acid Hydrolysis: 0.1N HCl at 60°C for 30 minutes.

      • Base Hydrolysis: 0.1N NaOH at 60°C for 30 minutes.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples using the HPLC-PDA method.

  • Acceptance Criteria: The method must demonstrate resolution (Rs > 2) between the MNPP peak and any degradation product peaks. The peak purity analysis (via PDA detector) of the MNPP peak in stressed samples must pass, indicating no co-eluting impurities. A degradation of 5-20% is generally considered appropriate to demonstrate stability-indicating power.[8]

3. Linearity & Range:

  • Objective: To demonstrate a direct proportional relationship between concentration and analytical response over a specified range.[3]

  • Procedure:

    • Prepare a stock solution of MNPP standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known amounts of MNPP at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected, respectively. (Primarily for impurity methods).

  • Procedure:

    • Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

  • Procedure:

    • Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters must still be met, and the assay results should not significantly change.

Pillar 2: Gas Chromatography (GC) — A Viable Alternative for Volatile Impurities

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of MNPP, particularly for identifying and quantifying volatile or semi-volatile impurities. For the parent MNPP molecule, its relatively high molecular weight and polarity may require derivatization to improve volatility and thermal stability.

Causality Behind Experimental Choices for GC
  • Derivatization: Direct injection of MNPP might lead to poor peak shape and thermal degradation in the injector port. Derivatization, such as silylation of the secondary amine in the piperazine ring with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly improve its chromatographic behavior.

  • Column Selection: A low-to-mid polarity capillary column, such as a DB-5MS (5% Phenyl - 95% Dimethylpolysiloxane), provides a good balance of selectivity for separating the derivatized MNPP from related substances.[10]

  • Injector and Detector: A split/splitless injector is standard. For detection, a Flame Ionization Detector (FID) offers robust and linear quantification for carbon-containing compounds. However, a Mass Spectrometer (MS) is far superior for validation as it provides structural information, enabling positive identification of the analyte and any unknown impurities or degradation products.[11]

Visualizing the Forced Degradation Pathway

Forced degradation studies are essential to prove that an analytical method is stability-indicating. The diagram below illustrates the process and the central role of the analytical method in resolving the parent compound from its potential byproducts.

Forced_Degradation analyte analyte stress stress product product analysis analysis result result mnpp MNPP (Drug Substance) acid Acid (HCl) mnpp->acid base Base (NaOH) mnpp->base oxid Oxidation (H₂O₂) mnpp->oxid therm Thermal (Heat) mnpp->therm photo Photolytic (UV Light) mnpp->photo analytical_method Stability-Indicating Analytical Method (e.g., HPLC-PDA) mnpp->analytical_method dp1 Degradation Product(s) 1 acid->dp1 dp2 Degradation Product(s) 2 base->dp2 dp3 Degradation Product(s) 3 oxid->dp3 dp4 Degradation Product(s) 4 therm->dp4 dp5 Degradation Product(s) 5 photo->dp5 dp1->analytical_method dp2->analytical_method dp3->analytical_method dp4->analytical_method dp5->analytical_method outcome Outcome: - MNPP peak is pure - All degradants are resolved - Mass balance is achieved analytical_method->outcome

Caption: Forced degradation study workflow.

Experimental Protocol: GC-MS Method Validation for MNPP

The validation parameters for GC are analogous to those for HPLC. The key difference lies in the sample preparation and instrumentation.

1. Sample Preparation (with Derivatization):

  • Accurately weigh ~10 mg of MNPP into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 150°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector: 280°C, split mode (e.g., 20:1).

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

3. Validation Execution:

  • Follow the same validation principles as outlined for HPLC (Specificity, Linearity, Accuracy, Precision, etc.), adapting the procedures for GC analysis. For specificity, the MS detector provides definitive identification, confirming that the peak at the correct retention time corresponds to the mass spectrum of derivatized MNPP.

Comparison of Validated Method Performance

The choice between HPLC and GC depends on the specific analytical goal. The following table summarizes the typical performance characteristics of a fully validated method for each technique.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) Commentary
Specificity Excellent with PDA detector (peak purity analysis).Superior (mass spectral identification provides definitive proof of identity).GC-MS is the gold standard for specificity but HPLC-PDA is sufficient for most regulatory purposes.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Both methods provide excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC often shows slightly better recovery due to simpler sample preparation.
Precision (%RSD) ≤ 2.0%≤ 3.0%The multi-step derivatization process in GC can introduce slightly more variability.
LOQ Lower (ng/mL range)Potentially lower with specific detectors, but often comparable.Dependent on detector choice for both techniques.
Sample Preparation Simple dissolution and dilution.More complex (requires anhydrous conditions and a heating step for derivatization).HPLC offers significantly higher throughput due to simpler sample prep.
Best For Routine QC, stability studies, assay, and impurity profiling of non-volatile compounds.Identification of unknown volatile/semi-volatile impurities, confirmation of identity.

Alternative Technique: UV-Vis Spectrophotometry

For a simple, high-throughput assay where specificity is not a major concern (e.g., in-process checks of a pure substance), UV-Visible spectrophotometry can be a cost-effective alternative.[12]

  • Principle: It relies on the direct measurement of light absorbance by the MNPP molecule at its λmax.

  • Validation: The method would still require validation for linearity, accuracy, and precision within a defined range.

  • Major Limitation: This technique completely lacks specificity. It cannot distinguish between MNPP and any impurities or degradants that absorb at the same wavelength, making it unsuitable as a stability-indicating method.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a validated reversed-phase HPLC method with PDA detection is the recommended primary technique . It provides the best balance of specificity, precision, accuracy, and throughput required for routine analysis and stability testing in a regulated pharmaceutical environment. The ability to perform peak purity analysis makes it a robust, stability-indicating method that meets stringent regulatory expectations.[1][3]

A validated GC-MS method serves as an essential complementary technique . It is unparalleled for the structural elucidation of unknown volatile impurities and as an orthogonal method to confirm the identity of the main component. While its more complex sample preparation makes it less suitable for high-throughput routine testing, its definitive specificity is invaluable during process development, troubleshooting, and in-depth impurity characterization.

Ultimately, the selection of an analytical method must be justified and demonstrated to be fit for its intended purpose through a rigorous validation process, ensuring the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • IntuitionLabs. (2024). ICH Q2(R2)
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • PubMed.
  • Benchchem.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Raj, S., et al. Analytical CHEMISTRY.
  • NTU Journal of Pure Sciences. (2022).
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • BioPharm International.
  • ResearchGate.
  • RSC Publishing. Analytical Methods.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Methyl-4-nitrophenyl)piperazine (CAS No. 16154-61-3). As a compound featuring both a nitrophenyl group and a piperazine moiety, it requires meticulous handling as hazardous waste to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many aromatic nitro compounds, is classified as a hazardous substance. While specific toxicological data for this exact compound is limited, the constituent functional groups provide a strong basis for a conservative safety approach. The nitrophenyl group is associated with toxicity, and piperazine derivatives can be irritants.[1][2][3]

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][3][4]

  • Hazardous Combustion Products: Combustion will produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4]

Mandatory Personal Protective Equipment (PPE)

All personnel handling this compound in any form—pure, in solution, or as waste—must wear the appropriate PPE.[5]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents dermal contact and absorption, which can cause skin irritation.[5]
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes or airborne dust, preventing serious irritation.[2]
Protective Clothing Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.Work should always be conducted in a chemical fume hood to minimize inhalation risk.[5]

An emergency eyewash station and safety shower must be readily accessible in any area where this compound is handled.[4][5]

The Core Principle: Hazardous Waste Classification and Segregation

Due to its chemical structure, this compound must be managed as regulated hazardous waste.[5][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5] This practice is strictly prohibited by regulations like the EPA's ban on "sewering" hazardous waste pharmaceuticals, a standard that represents best practice for all chemical waste.[7][8]

Chemical Incompatibilities

Proper segregation is critical to prevent dangerous reactions within waste containers. Store waste containing this compound separately from:

  • Strong Oxidizing Agents [9]

  • Strong Acids [9]

  • Acid Chlorides and Anhydrides [6][9]

Mixing with these substances can lead to vigorous, exothermic reactions.

Step-by-Step Disposal Protocol

The primary disposal route for this class of compounds is through a licensed hazardous waste management provider, with the ultimate destruction method being controlled incineration.[6][10][11] Incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the compound and the safe management of NOx gas emissions.[10][11]

Solid Waste

This category includes pure, unused reagent, reaction byproducts, and contaminated consumables.

  • Collection: Carefully collect all solid waste in a designated, leak-proof, and sealable container. Avoid generating dust during transfer.[4][5]

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage: Keep the container tightly sealed except when adding waste.[5] Store in a designated satellite accumulation area or main hazardous waste storage area that is cool, dry, and well-ventilated.[6][9]

Liquid Waste

This includes solutions containing the compound, reaction mixtures, and rinsates.

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and sealable container.[5]

  • Segregation: Do not mix this waste with other incompatible waste streams.[6]

  • Rinsate Management: When rinsing non-disposable glassware that contained the compound, perform a "triple-rinse."[12] The first two rinses (using a suitable solvent) must be collected as hazardous waste.[12]

  • Labeling: Label the liquid waste container with the same information as required for solid waste, including the solvent system and estimated concentration of the hazardous component.

  • Storage: Keep the container tightly sealed and stored in secondary containment to prevent spills.

Contaminated Materials and Empty Containers
  • PPE and Consumables: Gloves, weighing papers, and absorbent pads contaminated with the compound must be collected as solid hazardous waste.[6][12]

  • Empty Containers: Uncleaned, "empty" containers that held the pure compound must be treated as hazardous waste and disposed of through the same channels.[6][12] They should not be washed or repurposed.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_waste_type 1. Identify Waste Type cluster_actions 2. Segregate & Containerize cluster_final 3. Final Steps start Waste Generation (this compound) solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste glassware Contaminated Glassware (Non-disposable) start->glassware collect_solid Collect in dedicated SOLID waste container solid_waste->collect_solid collect_liquid Collect in dedicated LIQUID waste container liquid_waste->collect_liquid triple_rinse Triple-rinse glassware glassware->triple_rinse label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards collect_solid->label_container collect_liquid->label_container collect_rinsate Collect first two rinses as LIQUID hazardous waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid store Store in designated satellite accumulation area label_container->store contact_ehs Arrange Pickup by Licensed Waste Handler (via EHS Dept.) store->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Reddit. (2025, September 9). r/chemistry: 2-nitrophenol waste. Retrieved from [Link]

  • Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.875 -- Aromatic nitro compound. Retrieved from [Link]

  • NYS Department of Environmental Conservation. (n.d.). Rulemaking - Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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A Researcher's Guide to Handling 1-(3-Methyl-4-nitrophenyl)piperazine: A Proactive Stance on Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational guide for the safe handling of 1-(3-Methyl-4-nitrophenyl)piperazine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific precautions are necessary. This guide is built on a foundation of proactive risk mitigation, ensuring that every researcher, from seasoned professionals to new members of the team, can operate with confidence and safety.

A thorough review of available safety literature did not yield a specific, verified Safety Data Sheet (SDS) for this compound. In such instances, scientific prudence dictates a conservative approach. Therefore, the recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, particularly 1-(4-Nitrophenyl)piperazine and the broader class of aromatic nitro compounds.[1][2] These compounds are known to be irritating to the eyes, skin, and respiratory system, and may present significant toxicity risks.[1][2][3] This guide assumes that this compound possesses a comparable or greater hazard profile.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before any work begins, the following engineering and administrative controls must be in place.

  • Engineering Controls : The primary method for exposure control is to handle this compound within a certified chemical fume hood.[4] This minimizes the inhalation of airborne particulates, which is a primary exposure risk.[2][3] An eyewash station and a safety shower must be readily accessible and verified to be in working order.[3][4]

  • Administrative Controls : All personnel must read and understand this guide and any available safety documentation thoroughly before beginning work. Never work alone when handling this compound. Ensure the work area is clearly demarcated, and that eating, drinking, or smoking is strictly prohibited.[4]

Personal Protective Equipment (PPE): An Essential Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the required equipment for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatRequired : NIOSH-approved respirator with a particulate filter (e.g., N95) if not in a ventilated enclosure.
Preparing Solutions Chemical splash goggles and a full-face shieldNitrile glovesChemical-resistant apron over a laboratory coatRecommended : NIOSH-approved respirator if not performed in a fume hood.
Conducting Reactions Chemical splash gogglesNitrile glovesLaboratory coatNot required if the apparatus is fully contained within a fume hood.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronRequired : NIOSH-approved respirator with appropriate cartridges.
Causality Behind PPE Choices:
  • Eye Protection : Chemical splash goggles are mandatory as they provide a complete seal around the eyes, protecting against dust particles and accidental splashes.[3] A face shield should be worn over the goggles during tasks with a higher risk of splashing, such as when transferring solutions.[5]

  • Hand Protection : Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[5] Given the potential for significant skin toxicity analogous to similar compounds, double-gloving is a prudent measure to protect against undetected micro-tears. Always inspect gloves for any signs of degradation before use and change them immediately upon contact with the chemical.

  • Body Protection : A standard laboratory coat prevents contact with clothing.[5] For larger quantities or when preparing solutions, a chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection : Aromatic nitro compounds can cause respiratory irritation.[2][3] When handling the solid powder outside of a fume hood, a NIOSH-approved respirator is crucial to prevent the inhalation of fine particles.[4][6]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of laboratory exposures. A strict, methodical approach to putting on and removing PPE is non-negotiable.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and fasten it completely.

    • If required, put on your respirator. Ensure a proper seal check is performed.

    • Put on chemical splash goggles (and face shield if needed).

    • Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on the second pair of gloves over the first.

  • Doffing (Taking Off): This process is designed to contain the contaminant.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

    • Perform hand hygiene with the inner gloves still on.

    • Remove the face shield and goggles from the back.

    • Remove the inner pair of gloves using the same technique as the outer pair.

    • Perform thorough hand hygiene with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Immediately after use, place contaminated gloves, disposable aprons, and any other contaminated items into a designated, sealed hazardous waste container.

  • Do not dispose of this material in the regular trash. Follow all institutional and local regulations for chemical waste disposal.[2][7]

Emergency Response Workflow

In the event of an exposure or spill, a clear and immediate plan of action is critical. All personnel must be familiar with this workflow.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Spill Kit) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Area as per Institutional Protocol contain->cleanup dispose_spill Dispose of Waste in Sealed Hazardous Container cleanup->dispose_spill exposure Exposure Occurs remove_ppe Remove Contaminated PPE Immediately exposure->remove_ppe wash_skin Flush Skin with Soap & Water for 15 min remove_ppe->wash_skin Skin Contact flush_eyes Flush Eyes with Water for 15 min remove_ppe->flush_eyes Eye Contact fresh_air Move to Fresh Air (Inhalation) remove_ppe->fresh_air Inhalation seek_medical Seek Immediate Medical Attention Bring SDS/Info wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response workflow for spills and personal exposure.

References

  • BenchChem.Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Accessed January 17, 2026.
  • BenchChem.Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Accessed January 17, 2026.
  • BenchChem.Personal protective equipment for handling o-Nitrosophenol. Accessed January 17, 2026.
  • University of California, San Francisco.Chemical Safety: Personal Protective Equipment. Accessed January 17, 2026.
  • Fisher Scientific.SAFETY DATA SHEET - 1-Methyl-4-(4-nitrophenyl)piperazine. Published April 1, 2024.
  • Fisher Scientific.SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Published December 18, 2025.
  • Cole-Parmer.Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Accessed January 17, 2026.
  • Sigma-Aldrich.

Sources

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